H-Glu-Glu-Glu-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of H-Glu-Glu-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of the tripeptide H-Glu-Glu-Glu-OH, also known as triglutamic acid. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.
Introduction: The Significance of Oligo-Glutamic Acids
This compound is a short peptide composed of three L-glutamic acid residues linked by peptide bonds. As an oligo-glutamic acid, it occupies a unique chemical space between the single amino acid and the high-molecular-weight polymer, polyglutamic acid (PGA). Its structure, featuring multiple carboxylic acid moieties, imparts distinct physicochemical properties that are of significant interest in various scientific and therapeutic contexts. Glutamic acid and its polymers are generally recognized for their biocompatibility and biodegradability, making them attractive candidates for biomedical applications.[1] Tri-glutamic acid, in particular, can serve as a model compound for studying the properties of PGA and as a functional molecule in its own right, for instance, in enhancing the release of vasodilatory substances.[2]
Physicochemical Properties of this compound
The chemical behavior of this compound is dominated by the presence of one N-terminal α-amino group, one C-terminal α-carboxyl group, and three side-chain γ-carboxyl groups. This poly-anionic nature at physiological pH dictates its solubility, charge, and interaction with other molecules.
Acid-Base Properties: pKa Values and Isoelectric Point
-
α-Carboxyl Group (C-terminus): The pKa is expected to be slightly higher than that of a single glutamic acid (pKa ≈ 2.19) due to the reduced inductive effect of the N-terminal amino group. A reasonable estimate is ~3.5 .
-
γ-Carboxyl Groups (Side Chains): The pKa of the side chain carboxyl groups of glutamic acid is approximately 4.25. In the tripeptide, these groups will influence each other electrostatically, leading to a slight increase in the pKa of the subsequent carboxyl groups as the molecule becomes more negatively charged. We can estimate these to be around 4.3, 4.4, and 4.5 .
-
α-Amino Group (N-terminus): The pKa of the N-terminal amino group is expected to be slightly lower than that of a single glutamic acid (pKa ≈ 9.67) due to the electron-withdrawing effect of the adjacent peptide bond. A reasonable estimate is ~8.0 .
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, this will occur at a very low pH where the number of protonated carboxyl groups balances the protonated amino group. The pI can be calculated by averaging the pKa values of the two most acidic groups.[4][5]
pI ≈ (pKaα-COOH + pKaγ-COOH1) / 2 ≈ (3.5 + 4.3) / 2 = 3.9
At a pH above its pI, this compound will carry a net negative charge.
Solubility
The solubility of this compound is highly dependent on pH.
-
In Water: Due to the presence of multiple charged carboxylate groups at neutral pH, the tripeptide is expected to be highly soluble in water. At its isoelectric point (around pH 3.9), its solubility will be at a minimum due to the formation of a neutral zwitterion with strong intermolecular interactions.
-
In Organic Solvents: The solubility in non-polar organic solvents is expected to be very low. In polar aprotic solvents like DMSO and DMF, it may exhibit some solubility, particularly if the carboxyl groups are protonated.
Stability
The stability of this compound is a critical consideration for its synthesis, storage, and application.
-
Peptide Bond Hydrolysis: Peptide bonds are generally stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions, and at elevated temperatures. The presence of a free α-amino group in glutamic acid-linked peptides can render them labile due to neighboring group participation in hydrolysis.[6][7]
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamic acid, particularly under acidic conditions or upon heating. This is a common degradation pathway for glutamine- and glutamic acid-containing peptides.[8]
-
Storage: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below.[9] Solutions should be prepared fresh and, if necessary, stored in aliquots at low temperatures to minimize degradation.
The following table summarizes the key physicochemical properties of this compound.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₁₅H₂₁N₃O₁₀ | Calculated |
| Molecular Weight | 407.34 g/mol | Calculated |
| Appearance | White to off-white solid | [10] |
| pKa (α-COOH) | ~3.5 | Estimated |
| pKa (γ-COOH) | ~4.3, ~4.4, ~4.5 | Estimated |
| pKa (α-NH₃⁺) | ~8.0 | Estimated[3] |
| Isoelectric Point (pI) | ~3.9 | Calculated[4][5] |
| Solubility | High in water at neutral and basic pH; low at pI. Low in non-polar organic solvents. | Inferred from structure |
| Stability | Susceptible to peptide bond hydrolysis and pyroglutamate formation. | [6][7][8] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise assembly of amino acids on a solid support.[11]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical SPPS workflow for the synthesis of this compound.
Caption: Solid-Phase Peptide Synthesis of this compound.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: Start with a Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
-
First Amino Acid Coupling: Attach the first Fmoc-L-Glu(OtBu)-OH to the resin. The tert-butyl (OtBu) group protects the side-chain carboxyl group.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus using a solution of piperidine in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the second Fmoc-L-Glu(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid using a coupling agent such as HBTU or HATU.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third glutamic acid residue.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain tert-butyl protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[6]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a white powder.
Purification by High-Performance Liquid Chromatography (HPLC)
Due to the highly polar and acidic nature of this compound, reversed-phase HPLC (RP-HPLC) with an appropriate ion-pairing agent is the method of choice for purification.[7][12]
Experimental Protocol: HPLC Purification of this compound
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions for lyophilization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide. The expected monoisotopic mass of this compound (C₁₅H₂₁N₃O₁₀) is 407.1230 g/mol . It is important to be aware that in-source cyclization of the N-terminal glutamic acid to pyroglutamic acid can be an artifact in mass spectrometry analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the peptide.
-
¹H NMR: The spectrum will show characteristic signals for the α-protons, β-protons, and γ-protons of the three glutamic acid residues. The chemical shifts of the α-protons will be in the range of 4.0-4.5 ppm. The signals for the side-chain protons will be more complex and may overlap.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the peptide bonds and the carboxyl groups, as well as for the α, β, and γ carbons of the glutamic acid residues.
The following diagram illustrates the expected proton environments in this compound.
Caption: Proton environments in this compound.
Applications in Research and Drug Development
The unique properties of this compound and other oligo-glutamic acids make them valuable in several areas of research and development.
Drug Delivery and Formulation
Polyglutamic acid is extensively studied as a biodegradable and biocompatible polymer for drug delivery systems.[1][11][13] this compound can be used as a component in the design of drug conjugates and delivery vehicles. Its multiple carboxyl groups provide sites for drug attachment, and its hydrophilic nature can improve the solubility of hydrophobic drugs. Glutamic acid conjugates have been shown to increase the efficacy and reduce the toxicity of anticancer drugs.[1]
Biological Activity
Short glutamic acid peptides have been shown to possess biological activity. For instance, this compound has been reported to increase the release of vasodilatory substances like prostacyclin (PGI₂) and nitric oxide (NO), suggesting potential applications in cardiovascular research.[2] Furthermore, derivatives of glutamic acid are being investigated for their potential as anticancer agents.[14]
Model System for Biophysical Studies
This compound can serve as a well-defined model system for studying the conformational properties and intermolecular interactions of short, acidic peptides. Understanding the behavior of such oligomers provides insights into the properties of larger poly-anionic biomolecules.
Conclusion
This compound is a tripeptide with a rich chemical character defined by its multiple carboxylic acid functionalities. Its properties, including its pH-dependent charge and solubility, as well as its potential for biological activity, make it a molecule of significant interest to researchers in chemistry, biology, and medicine. A thorough understanding of its synthesis, purification, and characterization is essential for its effective utilization in scientific and therapeutic applications. This guide provides a foundational understanding of these aspects to aid researchers in their exploration of this versatile molecule.
References
-
Study.com. Isoelectric Point Calculation | Formula & Equation. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PMC. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
PMC. Glutamic acid as anticancer agent: An overview. [Link]
-
PubMed. Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of... [Link]
-
Protocols.io. HPLC Purification of Peptides. [Link]
-
ACS Publications. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts (ppm) of Las Glu (glucose part) in chloroform. [Link]
-
PMC. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. [Link]
-
PMC. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]
-
ResearchGate. Drug delivery applications of poly-γ-glutamic acid. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
PMC. HPLC Analysis and Purification of Peptides. [Link]
-
MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]
-
YouTube. Calculating Isoelectric Point of Proteins (Example). [Link]
-
MDPI. Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. [Link]
-
PMC. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
-
ResearchGate. Mass spectra of glutamic acid (í µí±Ž) and glutamine (í µí± ). [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]
-
PubMed. Poly(glutamic acid) for biomedical applications. [Link]
-
Pearson. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. [Link]
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
Wikipedia. Glutamic acid. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
ACS Publications. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]
-
Agilent. Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. [Link]
-
ResearchGate. Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]
-
ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
PMC. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. [Link]
-
MDPI. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Wikipedia. Glucose. [Link]
-
Wikipedia. Gelatin. [Link]
-
PMC. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. [Link]
-
NCERT. Biomolecules. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values. [Link]
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- 4. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
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- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
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- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. peptide.com [peptide.com]
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- 14. researchgate.net [researchgate.net]
Technical Guide: High-Fidelity Synthesis of H-Glu-Glu-Glu-OH via Fmoc-SPPS
Abstract
This technical guide details the precision synthesis of the tripeptide H-Glu-Glu-Glu-OH (L-Glutamyl-L-Glutamyl-L-Glutamic Acid) utilizing Fmoc Solid Phase Peptide Synthesis (SPPS). While often viewed as a simple homopolymer, the synthesis of poly-glutamate sequences requires specific attention to side-chain protection strategies and solvation to prevent aggregation-induced deletions. This document provides a self-validating protocol for researchers, emphasizing the use of Fmoc-Glu(OtBu)-OH building blocks and Wang resin to ensure high crude purity and correct
Strategic Synthesis Planning
The Target Molecule[1]
-
Sequence: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 405.36 g/mol [1]
-
Isoelectric Point (pI): ~3.22 (Highly Acidic)
-
Linkage:
-peptide bonds (distinct from bacterial -PGA).
Resin Selection: The Foundation
For C-terminal carboxylic acid peptides, two resins are dominant: Wang Resin and 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Recommendation: Pre-loaded Fmoc-Glu(OtBu)-Wang Resin .
-
Rationale: Wang resin is the industry standard for peptide acids. Using a pre-loaded resin eliminates the critical first-step loading variable, preventing racemization of the C-terminal glutamate which can occur during manual loading of Wang resin via DMAP catalysis. 2-CTC is an alternative if extremely mild cleavage (1% TFA) is required to retain side-chain protection, but for the free acid this compound, Wang is robust and cost-effective.
Protecting Group Strategy (Orthogonality)
To achieve the correct linear
- -Amino Group: Fmoc (Fluorenylmethyloxycarbonyl).[2][3] Removed by base (Piperidine).[4]
- -Carboxyl Side Chain: OtBu (tert-butyl ester).[2][5] Stable to base; removed by acid (TFA).[2]
-
Mechanism: This orthogonality ensures that peptide bond formation occurs only at the
-amine/ -carboxyl interface, preventing branching.
Experimental Protocol (Fmoc-SPPS)
Reagents & Materials Table
| Reagent | Function | Specification |
| Resin | Solid Support | Fmoc-Glu(OtBu)-Wang Resin (Loading: 0.5–0.7 mmol/g) |
| Amino Acid | Building Block | Fmoc-Glu(OtBu)-OH (3.0 equivalents relative to resin) |
| Coupling Reagent | Activator | HBTU or DIC/Oxyma Pure (See Note 1) |
| Base | Activator Base | DIEA (Diisopropylethylamine) |
| Deprotection | Fmoc Removal | 20% Piperidine in DMF (v/v) |
| Solvent | Wash/Reaction | DMF (Dimethylformamide), HPLC Grade |
| Cleavage Cocktail | Resin Cleavage | TFA (95%), TIS (2.5%), |
Note 1 (Coupling Choice): While HBTU is standard, DIC/Oxyma Pure is superior for preventing racemization and is safer (non-explosive) than HOBt-based additives. This guide recommends HBTU for accessibility, but DIC/Oxyma for highest rigor.
Step-by-Step Workflow
Step 1: Resin Swelling
The resin matrix (polystyrene-DVB) must expand to allow reagent diffusion.
-
Weigh appropriate resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF (5-10 mL).
-
Agitate gently for 30 minutes . Drain.
Step 2: Fmoc Deprotection (The Cycle Start)
-
Add 20% Piperidine/DMF (5 mL).
-
Agitate for 3 minutes (Initial burst). Drain.
-
Add fresh 20% Piperidine/DMF (5 mL).
-
Agitate for 10-12 minutes . Drain.
-
Wash: DMF (5x), DCM (2x), DMF (3x). Crucial: Remove all piperidine to prevent premature removal of the next Fmoc group.
Step 3: Amino Acid Activation & Coupling
Stoichiometry: 3 eq Amino Acid : 2.9 eq HBTU : 6 eq DIEA
-
Dissolve Fmoc-Glu(OtBu)-OH (3 eq) and HBTU (2.9 eq) in minimum DMF.
-
Add DIEA (6 eq) to the solution.[6] The mixture typically turns yellow.
-
Immediately add the activated solution to the resin.
-
Agitate for 45–60 minutes at room temperature.
-
Validation (Kaiser Test): Take a few resin beads. Add Ninhydrin reagents.
-
Blue beads = Incomplete coupling (Repeat Step 3).
-
Colorless/Yellow beads = Complete coupling (Proceed).
-
-
Wash: DMF (5x).
Step 4: Elongation
Repeat Steps 2 and 3 for the remaining Glutamate residues.
-
Cycle 2: Couple Fmoc-Glu(OtBu)-OH.
-
Cycle 3: Couple Fmoc-Glu(OtBu)-OH.
Step 5: Final Deprotection
After the final Glu is attached, remove the N-terminal Fmoc group using the Step 2 protocol. Wash thoroughly with DMF, then DCM, then Methanol (to shrink resin), and dry under vacuum.
Step 6: Cleavage & Global Deprotection
This step releases the peptide from the resin and removes the side-chain OtBu groups.
-
Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Add to dry resin. Agitate for 2–3 hours .
-
Collect the filtrate.
-
Precipitation: Drop the TFA filtrate into ice-cold Diethyl Ether (10x volume). The peptide will precipitate as a white solid.
-
Centrifuge, decant ether, and wash pellet 2x with cold ether.
Visualization of the Pathway
The following diagram illustrates the specific chemical flow for this compound synthesis, highlighting the critical orthogonality between the Fmoc and OtBu groups.
Figure 1: Critical path workflow for the synthesis of this compound, detailing the iterative deprotection/coupling cycles and final global deprotection.
Purification & Characterization
Due to the high polarity of the three free carboxylic acid side chains, this peptide is extremely hydrophilic. Standard C18 gradients often fail to retain it.
HPLC Method (Analytical & Prep)
-
Column: C18 Reverse Phase (End-capped).
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is critical to suppress ionization of carboxyls).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes. (Note: Start at 0% or 1% B; the peptide elutes very early).
-
Detection: UV at 214 nm (Amide bond) and 220 nm.
Mass Spectrometry (QC)
-
Technique: ESI-MS (Electrospray Ionization).
-
Expected Mass:
- Da
- Da (Negative mode is often more sensitive for acidic peptides).
Troubleshooting & Optimization
Aggregation ("The Beta-Sheet Problem")
While rare in tripeptides, poly-glutamates can form hydrogen-bond networks.
-
Symptom: Incomplete coupling or broadening HPLC peaks.
-
Solution: Use Chaotropic Salts (e.g., 0.1M LiCl in DMF) during the coupling step to disrupt H-bonds, or use microwave-assisted coupling (50°C for 5 mins).
Aspartimide-like Side Reactions
While Glutarimide formation (the Glu equivalent of Aspartimide) is much slower, it can occur if the base treatment is excessively long.
-
Prevention: Keep piperidine deprotection times strict (2 x 5 mins is usually sufficient). Avoid "over-night" deprotection.
References
-
NovoPro Bioscience. Peptide Property Calculator & Synthesis Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of H-Glu-Glu-Glu-OH
Executive Summary
H-Glu-Glu-Glu-OH (Glu-Glu-Glu) is a hydrophilic, acidic tripeptide composed of three L-glutamic acid residues. While structurally simple, its high charge density and specific calcium-binding affinity make it a critical motif in skeletal tissue targeting, biomineralization research, and neurobiology. This guide provides a rigorous analysis of its physicochemical properties, synthesis methodologies, and analytical protocols, serving as a definitive reference for its application in drug delivery and materials science.
Molecular Identity and Physicochemical Profile
Fundamental Data
The tripeptide consists of a linear chain of three glutamic acid residues linked by peptide bonds, featuring a free N-terminal amine and a free C-terminal carboxyl, along with three pendant gamma-carboxyl groups.
| Property | Value | Notes |
| Sequence | This compound | Single Letter: EEE |
| Chemical Formula | C₁₅H₂₃N₃O₁₀ | 3 × Glu (C₅H₉NO₄) - 2 × H₂O |
| Molecular Weight | 405.36 g/mol | Average Mass |
| Monoisotopic Mass | 405.1383 Da | Calculated for C₁₅H₂₃N₃O₁₀ |
| CAS Number | 23684-48-2 | |
| Appearance | White to off-white lyophilized powder | Highly hygroscopic |
| Solubility | > 50 mg/mL in Water | Insoluble in non-polar organics (DCM, Hexane) |
Structural Topology
The molecule is characterized by a high density of carboxyl groups. At physiological pH (7.4), the molecule exists as a tetra-anion (net charge -4), driven by the deprotonation of the C-terminus and all three gamma-carboxyl side chains.
Figure 1: Linear connectivity of this compound highlighting the acidic side chains.
Acid-Base Chemistry and Isoelectric Point (pI)
Understanding the ionization state is critical for purification and formulation.
-
pKa(α-COOH): ~3.2 (C-terminus)
-
pKa(γ-COOH): ~4.2 (Side chains)
-
pKa(α-NH₃⁺): ~7.8 (N-terminus)
pI Calculation Logic:
The isoelectric point (pI) is the pH at which the net charge is zero.[1] For acidic peptides, this occurs between the deprotonation of the alpha-carboxyl and the first side-chain carboxyl.
Chemical Synthesis and Stability
Synthesis Protocol: Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for Glu-Glu-Glu. The primary challenge is the potential for aggregation due to hydrogen bonding and the steric bulk of the protecting groups.
Protocol Parameters:
-
Resin: Wang Resin (for acid C-terminus) or 2-Chlorotrityl Chloride Resin (for protected fragment synthesis).
-
Protecting Group: Fmoc-Glu(OtBu)-OH.[2][3] The tert-butyl ester (OtBu) protects the side chain.[3]
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred to reduce racemization).
Figure 2: Fmoc-SPPS workflow for this compound synthesis.
Stability Profile
-
Hydrolysis: The peptide bond is stable at neutral pH but susceptible to acid/base hydrolysis at extremes (pH < 2 or pH > 10) over prolonged periods.
-
Cyclization: The N-terminal Glutamic acid can cyclize to form pyroglutamic acid (pGlu) if exposed to weak acid or heat, resulting in mass -18 Da (loss of H₂O) and a blocked N-terminus.
-
Mitigation: Store lyophilized at -20°C. Avoid prolonged exposure to acidic buffers during purification.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Analyzing Glu-Glu-Glu is challenging due to its high polarity; it often elutes near the void volume on standard C18 columns.
Method A: Ion-Pairing Reverse Phase (IP-RP)
-
Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å pore size preferred.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mechanism: TFA protonates the carboxyls and forms ion pairs with the amine, increasing retention.
-
Gradient: Shallow gradient (e.g., 0% to 10% B over 20 minutes) is often required.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Context: Preferred if TFA interference is a concern (e.g., for MS sensitivity).
-
Column: Amide or Zwitterionic phase.
-
Mobile Phase: High organic start (90% ACN), gradient to aqueous.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI).
-
Polarity:
-
Positive Mode (+): Detects [M+H]⁺ = 406.4 Da. Requires acidic mobile phase to protonate the amine.
-
Negative Mode (-): Often more sensitive for acidic peptides. Detects [M-H]⁻ = 404.4 Da.
-
-
Diagnostic Ions:
-
y-series ions: y1 (Glu), y2 (Glu-Glu).
-
b-series ions: b2 (Glu-Glu).
-
Biological and Functional Applications[5][7][8][9][10]
Bone Targeting and Hydroxyapatite Affinity
The repeating carboxyl motifs in Glu-Glu-Glu mimic the structure of osteonectin and bone sialoprotein. These residues chelate Calcium (Ca²⁺) ions on the surface of hydroxyapatite (HA), the mineral component of bone.
-
Mechanism: The negatively charged carboxylates displace phosphate or bind directly to crystal surface calcium sites.
-
Application: this compound is often conjugated to drugs (e.g., estradiol, bisphosphonates) to create "bone-seeking" prodrugs that accumulate in skeletal tissue, reducing systemic toxicity.
Calcium Buffering
In solution, Glu-Glu-Glu acts as a weak calcium chelator. This property is utilized in:
-
Biomineralization Studies: To modulate the rate of calcium carbonate or phosphate precipitation.
-
Food Science: As a "kokumi" peptide, enhancing savory taste perception through calcium receptor (CaSR) modulation.
Figure 3: Functional application landscape of the Glu-Glu-Glu tripeptide.
References
-
PubChem. (n.d.).[6] Glutamyl-glutamyl-glutamic acid.[7] National Library of Medicine. Retrieved from [Link]
-
Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today. (General grounding on peptide therapeutics).
Sources
- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. EP3517543B1 - Manufacture of glucagon peptides - Google Patents [patents.google.com]
- 6. H-Glu(amc)-OH | C15H16N2O5 | CID 688485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Introduction: The "Velcro" of Cellular Metabolism
Topic: Triglutamic Acid Function in Metabolic Pathways: A Pharmacological & Kinetic Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
In the context of metabolic engineering and pharmacology, "triglutamic acid" (or the triglutamyl tail) is not merely a peptide; it is the critical threshold for cellular retention and enzymatic hyper-activation .
While circulating folates and antifolates exist primarily as monoglutamates to facilitate membrane transport, intracellular homeostasis relies on the enzymatic addition of glutamate residues via
The "Glu-3" Threshold: While polyglutamate chains can extend to 5–8 residues (pentaglutamates, octaglutamates), the conversion from monoglutamate (Glu1) to triglutamate (Glu3) represents the most significant thermodynamic shift. It is the metabolic "tipping point" where:
-
Efflux is blocked: The molecule becomes too anionic to traverse the Reduced Folate Carrier (RFC) or MRP efflux pumps.
-
Affinity spikes:
values for folate-dependent enzymes drop by orders of magnitude.
The Enzymatic Engine: FPGS vs. GGH[2][3][4]
The intracellular concentration of triglutamates is dictated by a futile cycle between two opposing enzymes. For drug developers, modulating this ratio is the key to overcoming resistance in chemotherapeutics like Methotrexate (MTX) and Pemetrexed (PMX).
The Synthetase: FPGS (The Trap)
Folylpolyglutamate Synthetase (FPGS) catalyzes the ATP-dependent addition of glutamate to the
-
Mechanism: Ordered Bi-Ter mechanism. ATP binds first, creating an acyl-phosphate intermediate, followed by folate binding, and finally glutamate attack.
-
Substrate Specificity: FPGS has low affinity for monoglutamates (slow initiation) but higher affinity for di-glutamates, rapidly pushing the pool toward Glu3+.
The Hydrolase: GGH (The Release)
Gamma-Glutamyl Hydrolase (GGH) is a lysosomal endopeptidase (active at acidic pH) that cleaves these
-
Clinical Relevance: Overexpression of GGH is a primary mechanism of resistance in non-small cell lung cancer (NSCLC) and acute lymphoblastic leukemia (ALL).
Visualization: The Polyglutamylation Cycle
The following diagram illustrates the "Trap and Boost" mechanism essential for drug efficacy.
Figure 1: The metabolic cycle of folate polyglutamylation.[5] Note that only the monoglutamate form is a substrate for significant efflux, whereas the Glu3+ form is retained and biologically active.
Kinetic Impact: The Power of Glu-3
The transition to triglutamate fundamentally alters enzyme kinetics. This is not a subtle shift; it is often the difference between a drug being a weak inhibitor and a potent cytotoxic agent.
Case Study: Thymidylate Synthase (TS) Inhibition
TS is the rate-limiting enzyme in DNA synthesis.[6] The table below compares the inhibitory constant (
| Species | Chain Length | Relative Potency | Status | |
| MTX-Glu1 | Monoglutamate | 1x | Weak / Efflux-prone | |
| MTX-Glu2 | Diglutamate | ~76x | Transitional | |
| MTX-Glu3 | Triglutamate | ~275x | Highly Active / Retained | |
| MTX-Glu5 | Pentaglutamate | ~325x | Saturation |
Data synthesized from kinetic studies on human MCF-7 breast cancer cell lines [1, 2].[7]
Key Insight for Drug Design:
The drop in
Pharmacological Application: Pemetrexed vs. Methotrexate[8]
Why did Pemetrexed (Alimta) succeed in lung cancer where Methotrexate failed? The answer lies in FPGS substrate efficiency .
-
Methotrexate: A poor substrate for FPGS. It requires high intracellular concentrations to drive the formation of MTX-Glu3. In tumors with low FPGS expression, MTX remains a monoglutamate and is washed out.
-
Pemetrexed: Designed specifically with a pyrrolopyrimidine nucleus that mimics the natural folate structure more closely than MTX.
-
Result: Pemetrexed has a much lower
for FPGS.[8] It is rapidly converted to pentaglutamates (Glu5) even in cells with lower FPGS activity. -
Targeting: While MTX-Glu1 primarily targets DHFR, Pemetrexed-Glu5 becomes a potent inhibitor of TS and GARFT (purine synthesis), exerting a "multi-pronged" metabolic blockade [3, 4].
-
Analytical Protocol: Intracellular Polyglutamate Profiling
To validate these mechanisms in a drug development pipeline, one cannot simply measure "total drug." You must resolve the chain lengths. Standard LC-MS fails here because the gamma-linkage is labile during extraction if not protected from endogenous GGH.
Protocol: In Situ GGH Denaturation & LC-MS/MS Profiling
Objective: Quantify the ratio of Glu1 : Glu3 : Glu5 species in tumor lysates.
Reagents:
-
Extraction Buffer: 100 mM
(Alkaline pH protects folates, but see note below) OR 2% TCA (Acidic). Recommendation: Acidic extraction with immediate boil is superior for stopping GGH. -
Internal Standard:
-MTX-Glu3.
Workflow:
-
Cell Harvest: Wash cells 3x with ice-cold PBS to remove extracellular (monoglutamate) drug.
-
Flash Lysis (Critical Step):
-
Add boiling extraction buffer (100 mM Potassium Phosphate, pH 6.0 + 50 mM Ascorbic Acid).
-
IMMEDIATELY heat samples at 100°C for 5 minutes.
-
Why? This thermally denatures endogenous GGH. If you lyse at room temperature, GGH will strip the glutamate tails before you can measure them, leading to false "monoglutamate-rich" data.
-
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
SPE Cleanup: Use Strong Anion Exchange (SAX) cartridges. Polyglutamates are highly anionic and will bind tightly, allowing washout of neutral interferences. Elute with high ionic strength buffer (1M NaCl).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (High aqueous stability).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: Polyglutamates are more polar than monoglutamates but elute later in ion-pairing conditions. Without ion-pairing agents, they elute earlier.
-
MRM Transitions: Monitor parent mass (variable)
fragment (usually the pteroate core, which is constant).-
MTX-Glu1:
-
MTX-Glu3:
-
-
Figure 2: Analytical workflow for preserving and detecting polyglutamate chain lengths.
References
-
Allegra, C. J., et al. (1985). "Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates."[8] Journal of Biological Chemistry.
-
Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is neoplastic cells' capacity for polyglutamation a determinant of drug response?" Journal of Clinical Investigation.
-
Adjei, A. A. (2004). "Pemetrexed (Alimta): A Novel Multitargeted Antifolate Agent." Clinical Cancer Research.
-
Struys, E. A., et al. (2000). "Determination of folate and folate polyglutamates in human erythrocytes by LC-MS/MS." Clinical Chemistry.
-
Raz, S., et al. (2016). "Folylpolyglutamate synthetase: A key determinant of folate homeostasis and antifolate resistance in cancer."[9] Cancer Drug Resistance.[10]
Sources
- 1. Gamma-glutamyl hydrolase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FPGS | Cancer Genetics Web [cancerindex.org]
- 10. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: H-Glu-Glu-Glu-OH as a Hydrophilic Linker in Bioconjugation
[1]
Abstract
This guide details the utilization of H-Glu-Glu-Glu-OH (Tri-L-Glutamic Acid, E3) as a specialized linker in bioconjugation.[1] Unlike neutral polyethylene glycol (PEG) spacers, the E3 linker introduces a high density of negative charge and hydrophilicity at a precise molecular location.[1] This application note explores its critical role in modulating the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals, specifically for reducing renal retention and preventing hydrophobic payload aggregation.[1] Included are field-validated protocols for Solid-Phase Peptide Synthesis (SPPS) integration and subsequent conjugation strategies.
Introduction: The Physicochemical Imperative
In bioconjugation, the linker is not merely a bridge; it is a determinant of bioavailability.[1] Hydrophobic payloads (e.g., pyrrolobenzodiazepines, auristatins) often induce aggregation in antibody conjugates, leading to rapid hepatic clearance and immunogenicity.[1]
This compound addresses these challenges through two mechanisms:
-
Electrostatic Shielding: The three carboxyl side chains (
) are deprotonated at physiological pH, creating a localized negative charge cloud that repels adjacent molecules, preventing aggregation.[1] -
Renal Clearance Modulation: In radiopharmaceuticals (e.g., PSMA inhibitors), the negative charge repels the negatively charged proximal tubule surface, significantly reducing renal reabsorption and background toxicity.[1]
Table 1: Comparative Analysis of Bioconjugation Linkers
| Feature | This compound (E3) | PEG (Polyethylene Glycol) | Alkyl / Hydrophobic |
| Charge (pH 7.4) | Highly Negative (-3 to -4) | Neutral | Neutral |
| Hydrophilicity | High | High | Low |
| Dispersity | Monodisperse (Exact Mass) | Polydisperse (Range) | Monodisperse |
| Immunogenicity | Low (Native Amino Acids) | Potential anti-PEG antibodies | Low |
| Aggregation Control | Electrostatic Repulsion | Steric Hindrance | None (Promotes Aggregation) |
Mechanism of Action & Pharmacokinetics
The "Masking" Effect in ADCs
When conjugated to a hydrophobic drug, the E3 linker acts as a polar "mask."[1] The high hydration energy of the three glutamate residues forces the conjugate to remain solvated, counteracting the self-association tendencies of the payload.[1] This is critical for maintaining a high Drug-to-Antibody Ratio (DAR) without precipitating the antibody.[1]
Biodistribution in Radiopharmaceuticals
For peptide receptor radionuclide therapy (PRRT), high kidney uptake is a dose-limiting factor.[1]
-
Mechanism: Small peptides are filtered by the glomerulus and reabsorbed via the megalin/cubilin pathway in proximal tubules.[1]
-
E3 Intervention: Megalin binds positively charged or neutral ligands.[1] The strong negative charge of the E3 linker reduces affinity for these scavenger receptors, accelerating urinary excretion of the non-bound tracer and sparing the kidneys.[1]
Visualization: Pharmacokinetic Influence of E3 Linker
Caption: The E3 linker introduces negative charge repulsion at the renal interface, blocking reabsorption and enhancing excretion of non-targeted tracers.
Experimental Protocols
Protocol A: Synthesis of E3-Linker-Payload via SPPS
Objective: Synthesize Maleimide-Glu-Glu-Glu-Payload for cysteine conjugation. Self-Validating Step: The use of Fmoc-Glu(OtBu)-OH allows for UV monitoring of Fmoc removal.[1] If the deprotection peak area decreases significantly between cycles, aggregation is occurring (unlikely with Glu).[1]
Materials:
-
Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid protection) or Rink Amide (for C-terminal amide).[1]
-
Amino Acid: Fmoc-L-Glu(OtBu)-OH.[1]
-
Coupling Reagents: HATU, DIPEA.[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Resin Loading:
-
Swell 2-Chlorotrityl resin in DCM for 30 min.
-
Add Payload (if it has an amine) or First Glu residue (Fmoc-Glu(OtBu)-OH) (3 eq) + DIPEA (6 eq) in DCM. React for 2 hours.
-
Note: If the payload is sensitive, build the EEE linker first, then couple the payload to the C-terminus or N-terminus in solution phase later.[1]
-
-
Elongation (The E3 Block):
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (3x), DCM (3x).[1]
-
Coupling: Dissolve Fmoc-Glu(OtBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][2][3] Shake for 45 min.
-
QC Step: Perform Kaiser Test. Blue = Incomplete coupling (Repeat).[1] Yellow = Complete.[1]
-
Repeat for the 2nd and 3rd Glutamic Acid residues.[1]
-
-
Terminal Functionalization:
-
Cleavage & Global Deprotection:
Protocol B: Conjugation to Antibody (Cysteine-Maleimide Chemistry)
Objective: Conjugate the Mal-E3-Payload to a reduced antibody.
-
Antibody Reduction:
-
Conjugation:
-
Cool mAb to 4°C.
-
Dissolve Mal-E3-Payload in DMSO (ensure DMSO < 10% final volume).[1]
-
Add Linker-Payload (8 equivalents over mAb) slowly while swirling.
-
Incubate 1 hour at 4°C.
-
-
Purification:
-
Remove excess small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF).[1]
-
-
Characterization (Self-Validating):
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Aggregation during conjugation | Payload hydrophobicity exceeds E3 capacity. | Increase linker length to E5 (Glu-Glu-Glu-Glu-Glu) or add a PEG spacer before the E3 block.[1] |
| Low Yield in SPPS | Steric hindrance of OtBu groups.[1] | Use double coupling cycles for the second and third Glu residues.[1] |
| High Renal Retention (Radiopharma) | Insufficient negative charge density.[1] | Ensure full deprotection of OtBu groups. Verify mass spec for [M-3(tBu)] loss. |
Visualizing the Workflow
Caption: Step-by-step workflow from peptide synthesis to final bioconjugate characterization.
References
-
Bioconjugation and ADC Linker Str
-
Glutamic Acid Linkers in ADCs
-
Linker Manipul
-
Solid Phase Peptide Synthesis Protocols
Sources
- 1. biosynth.com [biosynth.com]
- 2. biomatik.com [biomatik.com]
- 3. peptide.com [peptide.com]
- 4. dilworthip.com [dilworthip.com]
- 5. researchgate.net [researchgate.net]
- 6. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 7. Linker Manipulation with Beta3-Amino Acids Potentiates the Efficacy and Safety of PSMA Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
synthesis of triglutamic acid hydrogels for tissue engineering
Application Note: Synthesis of Triglutamic Acid-Functionalized & Poly(glutamic acid) Hydrogels for Tissue Engineering
Executive Summary & Scope
This guide addresses the synthesis of glutamic acid-based hydrogels, distinguishing between two critical material classes often conflated in literature:
-
Poly(
-glutamic acid) ( -PGA) Hydrogels: Bulk polymeric scaffolds derived from microbial fermentation, used for soft tissue engineering and drug delivery due to their high water retention and enzymatic degradability.[1][2][3][4] -
Triglutamic Acid (Glu-Glu-Glu / EEE) Peptide Amphiphiles: Supramolecular hydrogels formed by self-assembling peptides (SAPs) where the "EEE" motif serves as a hydrophilic headgroup, specifically engineered for bone tissue engineering to induce biomineralization (hydroxyapatite nucleation).
This protocol provides the "Gold Standard" synthesis workflows for both, prioritizing reproducibility and biological relevance.
Material Selection & Pre-Synthesis Considerations
Expert Insight: The choice between chemical crosslinking and physical self-assembly dictates the mechanical fate of your construct.
-
For Load Bearing/Long-term Scaffolds: Use Protocol A (Covalent Crosslinking).
-
For Injectable/Bioactive Scaffolds: Use Protocol B (Supramolecular Assembly).
| Parameter | Triglutamic Peptide (Protocol B) | |
| Source | Microbial (Bacillus subtilis) | Solid Phase Peptide Synthesis (SPPS) |
| Molecular Weight | High (>1,000 kDa) | Low (< 1 kDa) |
| Crosslinking | Covalent (EDC/NHS or Methacrylate) | Physical (H-bonding, Ionic, |
| Pore Size | Macro/Microporous (10-200 | Nanofibrous mesh (5-20 nm fibers) |
| Primary App | Soft Tissue, Wound Healing | Bone Regeneration, Mineralization |
Protocol A: Covalent Synthesis of -PGA Hydrogels
Target Application: Soft tissue scaffolds, stable drug depots.
Mechanism of Action
This method utilizes carbodiimide chemistry to activate the free carboxyl groups of
Reagents
- -PGA (Free acid form, MW 1000-2000 kDa)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) - Stabilizes the active ester intermediate.
-
Crosslinker: Cystamine dihydrochloride (for disulfide cleavability) or PEG-diamine.
-
Buffer: MES Buffer (0.1 M, pH 5.5).
Step-by-Step Workflow
-
Polymer Dissolution:
-
Dissolve
-PGA (3-5% w/v) in 0.1 M MES buffer. Stir at room temperature until fully homogenous (approx. 2-4 hours). -
Critical Check: Ensure pH is adjusted to 5.5. EDC hydrolysis accelerates significantly below pH 4.0 or above pH 7.0.
-
-
Activation (The "Zero-Length" Step):
-
Add EDC and NHS to the solution.
-
Molar Ratio: Maintain [COOH]:[EDC]:[NHS] = 1 : 1.5 : 1.5.
-
Reaction time: 15-30 minutes at 4°C. Why 4°C? To minimize N-acylurea byproduct formation.
-
-
Crosslinking:
-
Add the diamine crosslinker immediately after activation.
-
Stoichiometry: Adjust [COOH]:[NH2] ratio to control stiffness.
-
Soft Gel (Brain/Adipose): 10:1 ratio.
-
Stiff Gel (Cartilage): 2:1 ratio.
-
-
Vortex gently for 30 seconds.
-
-
Gelation & Purification:
-
Cast mixture into molds (e.g., Teflon discs or syringe bodies).
-
Incubate at 25°C for 24 hours.
-
Dialysis: Remove unreacted EDC/urea by dialyzing against distilled water for 48 hours (MWCO 3.5 kDa), changing water every 6 hours.
-
Visualization: Covalent Crosslinking Pathway
Figure 1: Reaction pathway for EDC/NHS mediated crosslinking of
Protocol B: Synthesis of Triglutamic (EEE) Peptide Amphiphile Hydrogels
Target Application: Bone tissue engineering, Biomineralization.
Mechanism of Action
Peptide amphiphiles (PAs) containing a hydrophobic tail (e.g., Palmitoyl) and a hydrophilic head (Glu-Glu-Glu) self-assemble into high-aspect-ratio nanofibers. The anionic EEE domain mimics the acidic proteins in bone, sequestering
Reagents
-
Peptide: Palmitoyl-Val-Val-Ala-Gly-Glu-Glu-Glu (Pal-VVAGEEE).
-
Trigger:
solution (0.1 M) or Cell Culture Media (DMEM). -
Base: NaOH (0.1 M) for solubilization.
Step-by-Step Workflow
-
Peptide Solubilization:
-
Synthesize peptide via standard Fmoc-SPPS (Solid Phase Peptide Synthesis).
-
Lyophilize to obtain powder.
-
Dissolve peptide powder in sterile water to 1-2 wt%.
-
Critical Step: Adjust pH to 7.4-8.0 using 0.1 M NaOH. The solution should be clear and viscous. (At low pH, EEE is protonated and aggregates prematurely).
-
-
Self-Assembly Trigger (Gelation):
-
Method A (Injection): Draw peptide solution into a syringe. Inject directly into a physiological saline or
bath. Gelation is instantaneous upon contact with cations. -
Method B (In situ): Mix peptide solution with cell suspension. Add culture media (containing divalent cations like
) gently on top.
-
-
Mineralization Assay (Validation):
-
Incubate hydrogel in Simulated Body Fluid (SBF) at 37°C.
-
The EEE motif will chelate Calcium, serving as a nucleation site for hydroxyapatite crystals within 3-7 days.
-
Visualization: Self-Assembly Mechanism
Figure 2: Hierarchical self-assembly of Triglutamic Acid Peptide Amphiphiles.
Characterization & Validation Standards
To ensure scientific integrity, every batch must undergo the following validation steps.
| Assay | Methodology | Acceptance Criteria (Tissue Eng.) |
| Rheology | Oscillatory sweep (1% strain, 0.1-10 Hz) | |
| Swelling Ratio | Gravimetric analysis ( | 200-500% (High swelling aids nutrient diffusion). |
| Morphology | SEM (Lyophilized samples) | |
| Degradation | Enzymatic ( | Mass loss > 50% within 4-8 weeks (tunable). |
Troubleshooting & Optimization (Expertise)
-
Issue: Incomplete Gelation (PGA).
-
Cause: "Dead" EDC. EDC is hygroscopic and hydrolyzes rapidly.
-
Fix: Use fresh EDC from a desiccator. Prepare solutions immediately before use. Do not store EDC in buffer.
-
-
Issue: Heterogeneous Gel Structure.
-
Cause: Mixing speed too slow during crosslinker addition.
-
Fix: Vortex immediately upon adding the amine. Gelation can occur in seconds if the concentration is high.
-
-
Issue: Cytotoxicity.
-
Cause: Unreacted crosslinkers or acidic byproducts.
-
Fix: Extend dialysis time. Check pH of the final hydrogel eluate before cell seeding.
-
References
-
Self-Healing, Self-Assembled
-Sheet Peptide–Poly( -glutamic acid) Hybrid Hydrogels. Journal of the American Chemical Society. [Link][5] -
Synthesis of Hydrogels Made of Poly-
-Glutamic Acid ( -PGA) for Potential Applications as Probiotic-Delivery Vehicles. Materials (MDPI). [Link] -
Mineralized Peptide Nanofiber Gels for Enhanced Osteogenic Differentiation. Advanced Healthcare Materials. (Discusses EEE motif for mineralization). [Link]
-
A tough and self-healing poly(l-glutamic acid)-based composite hydrogel for tissue engineering. Journal of Materials Chemistry B. [Link]
Sources
Application Note: Experimental Utility of Triglutamic Acid (Glu-Glu-Glu) in Neuroscience
From Synaptic Modulation to Theranostic Linker Design
Core Directive & Executive Summary
This guide moves beyond the elementary definition of Triglutamic acid (L-Glu-L-Glu-L-Glu, or (Glu)₃) to establish its role as a high-utility functional motif in modern neuroscience. While often overshadowed by its monomeric precursor (glutamate) or polymeric analogs (polyglutamates), the triglutamate motif occupies a "Goldilocks zone" of charge density and steric bulk that makes it indispensable for three specific applications:
-
Synaptic Pharmacology: Acting as a low-affinity, high-specificity probe for Group III metabotropic glutamate receptors (mGluRs).
-
Cytoskeletal Engineering: Serving as a minimal substrate mimic to deconvolute the "Tubulin Code" (polyglutamylation kinetics).
-
CNS Theranostics: Functioning as a pharmacokinetic modifier (linker) to reduce renal retention and enhance the signal-to-noise ratio of brain-targeted imaging agents.
Chemical Logic & Mechanism of Action[1]
To use (Glu)₃ effectively, one must understand its physiochemical profile relative to the brain's microenvironment.
-
Charge Density: At physiological pH (7.4), (Glu)₃ carries a net negative charge of ~ -4 (three carboxylates + C-terminus). This high anionic density mimics the electrostatic surface of DNA and specific protein domains (e.g., tubulin C-terminal tails).
-
Structural Mimicry: The distance between carboxylates in (Glu)₃ approximates the spacing required to bridge calcium binding sites or interact with cationic "arginine fingers" in receptor binding pockets.
Visualization: The Triglutamate Functional Hub
Figure 1: The functional versatility of the (Glu)₃ motif in neurobiological systems, bridging receptor signaling, cytoskeletal regulation, and drug delivery.
Application 1: Synaptic Pharmacology (mGluR Profiling)
Context: The (Glu)₃ peptide has been identified as a ligand for Group III mGluRs (specifically mGlu4), which are presynaptic autoreceptors that inhibit neurotransmitter release. Unlike synthetic high-affinity agonists (e.g., L-AP4), (Glu)₃ offers a "soft" activation profile, making it useful for studying subtle modulation of synaptic transmission without inducing rapid desensitization.
Protocol A: Electrophysiological Screening of (Glu)₃ on Hippocampal Slices
Objective: To determine the modulatory effect of (Glu)₃ on excitatory postsynaptic currents (EPSCs).
Reagents:
-
ACSF (Artificial Cerebrospinal Fluid): Standard formulation (124 mM NaCl, 26 mM NaHCO₃, etc.), oxygenated with 95% O₂/5% CO₂.
-
Triglutamic Acid Stock: 100 mM in ddH₂O (pH adjusted to 7.4 with NaOH). Note: Acidic peptides can crash pH; titration is critical.
-
Blockers: Picrotoxin (100 µM) to isolate excitatory currents.
Workflow:
-
Slice Preparation: Prepare 300 µm transverse hippocampal slices from Sprague-Dawley rats (P14-P21) using a vibratome in ice-cold cutting solution.
-
Recovery: Incubate slices in ACSF at 34°C for 30 min, then RT for 1 hr.
-
Baseline Recording:
-
Clamp CA1 pyramidal neurons at -70 mV.
-
Stimulate Schaffer collaterals (0.1 Hz) to evoke EPSCs.
-
Record stable baseline for 10 minutes.
-
-
(Glu)₃ Perfusion:
-
Perfuse (Glu)₃ (0.1 mM – 3 mM) via bath application.
-
Critical Step: Monitor Series Resistance (Rs). Large peptide concentrations can alter osmolarity or electrode seal quality.
-
-
Washout: Wash with ACSF for 20 minutes to verify reversibility.
Data Analysis:
-
Normalize EPSC amplitude to the baseline (last 5 min of baseline = 100%).
-
Calculate % inhibition. (Glu)₃ typically shows lower potency (IC₅₀ ~50-300 µM) compared to L-AP4, acting as a partial agonist or weak competitive antagonist depending on the specific mGluR subtype expression.
Application 2: Deciphering the "Tubulin Code"
Context: Neuronal microtubules are heavily modified by polyglutamylation—the addition of glutamate chains to the C-terminal tails of tubulin.[1] This "code" regulates axonal transport (kinesin/dynein traffic). The enzymes responsible are TTLLs (Tubulin Tyrosine Ligase Like, add glutamate) and CCPs (Cytosolic Carboxypeptidases, remove glutamate).[2] (Glu)₃ serves as a minimal synthetic substrate to measure the kinetics of these enzymes without the complexity of purifying whole microtubules.
Protocol B: Colorimetric CCP Deglutamylase Assay
Objective: To measure the activity of CCP1 (a neurodegeneration-linked enzyme) using (Glu)₃ as a substrate.
Principle: CCP1 cleaves the C-terminal glutamate. We detect the released free glutamate.
Reagents:
-
Substrate: N-terminal acetylated (Glu)₃ (Ac-Glu-Glu-Glu). Acetylation prevents N-terminal degradation.
-
Enzyme: Recombinant CCP1 (purified from HEK293 or E. coli).
-
Detection System: Glutamate Oxidase/Peroxidase coupled assay (e.g., Amplex Red).
Workflow:
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl₂.
-
Substrate: Ac-Glu-Glu-Glu (Titrate 0 – 500 µM).
-
Enzyme: 10 nM CCP1.
-
-
Incubation: Incubate at 37°C for 15–30 minutes.
-
Quenching: Heat inactivate (95°C for 2 min) or add inhibitor (e.g., 1,10-phenanthroline).
-
Detection:
-
Add Glutamate Oxidase/HRP/Amplex Red mix.
-
Incubate 30 min in dark.
-
Measure Fluorescence (Ex/Em: 530/590 nm).
-
-
Validation: Run a "No Enzyme" control to account for spontaneous hydrolysis.
Interpretation:
-
This assay confirms if a drug candidate inhibits CCP1. If the drug works, fluorescence decreases (less glutamate released).
-
Why (Glu)₃? It mimics the "short chain" glutamylation state. Comparing (Glu)₃ vs (Glu)₆ hydrolysis rates reveals the enzyme's processivity.
Application 3: CNS Theranostic Linker Design
Context: In developing peptide-based imaging agents (e.g., for glioblastoma or Alzheimer's plaques), high renal retention is a major background noise problem. Replacing hydrophobic linkers with (Glu)₃ linkers increases hydrophilicity and electrostatic repulsion from the negatively charged renal tubular brush border, facilitating rapid urinary excretion and improving the Tumor-to-Kidney ratio.
Protocol C: Solid-Phase Synthesis of (Glu)₃-Conjugated Probes
Objective: To insert a (Glu)₃ linker between a targeting moiety (e.g., RGD peptide) and a chelator (e.g., DOTA).
Workflow (Fmoc-SPPS):
-
Resin Loading: Use Rink Amide resin for C-terminal amides.
-
Coupling Cycle (Repeat 3x for Linker):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Wash: DMF (3x).
-
Coupling: Fmoc-Glu(OtBu)-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq). Time: 45 min.
-
Note: Use Glu(OtBu) side chain protection to prevent branching.
-
-
Payload Coupling: Couple the targeting peptide (N-term) and Chelator (e.g., DOTA-NHS) to the N-terminus of the (Glu)₃ chain.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours.
-
Purification: HPLC (C18 column). The (Glu)₃ linker will significantly decrease the retention time (make it more polar) compared to the payload alone.
Comparative Data: Linker Performance
| Linker Type | LogP (Hydrophobicity) | Renal Retention (%ID/g @ 4h) | Tumor/Kidney Ratio | Notes |
| Hydrocarbon (C6) | High (> 1.0) | High (> 15%) | Low (< 2.[5]0) | High background noise. |
| PEG (PEG4) | Neutral | Moderate (8-10%) | Moderate (3-4) | Improved solubility, passive excretion. |
| Triglutamate (Glu)₃ | Very Low (< -2.0) | Low (< 3%) | High (> 8.0) | Electrostatic repulsion from kidney tubules. |
Diagrammatic Summary: The Tubulin Polyglutamylation Cycle
This diagram illustrates how (Glu)₃ fits into the "Tubulin Code" research workflow, distinguishing between the enzymatic addition (TTLL) and removal (CCP) of glutamate chains.
Figure 2: The Tubulin Code Cycle. Synthetic (Glu)₃ probes are used to interrogate the kinetics of Elongators (TTLL) and Deglutamylases (CCP), which are critical for neuronal survival.
Troubleshooting & Critical Considerations
-
pH Sensitivity: (Glu)₃ has three carboxylic acid groups. When dissolving high concentrations for stock solutions, the pH will drop drastically. Always buffer with HEPES or Tris to pH 7.4 before applying to biological systems (cells/slices) to avoid acid-induced toxicity.
-
Calcium Chelation: The multiple carboxylates can act as a weak chelator for divalent cations (Ca²⁺, Mg²⁺). In sensitive electrophysiology experiments, ensure your ACSF contains sufficient Ca²⁺/Mg²⁺ reserves, or control for chelation effects.
-
Metabolic Stability: In vivo, (Glu)₃ is susceptible to rapid degradation by plasma proteases and aminopeptidases. For in vivo use (other than as a sacrificial linker), use D-amino acids (D-Glu-D-Glu-D-Glu) or N-terminal acetylation/C-terminal amidation to improve half-life.
References
-
Chaudhari, N., et al. (1996). "The taste of monosodium glutamate: membrane receptors in taste buds." Journal of Neuroscience, 16(12), 3811-3816. Link
-
Janke, C., & Magiera, M. M. (2020). "The tubulin code and its role in neuronal function and disease."[6] Nature Reviews Neuroscience, 21, 307–326. Link
-
Kuo, H. T., et al. (2021). "Theranostic IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery." Theranostics, 11(15), 7159–7174. Link
-
Rogowski, K., et al. (2010).[7] "Evolutionary divergence of enzymatic mechanisms for posttranslational polyglutamylation." Cell, 143(4), 564-578. Link
-
Spang, N., et al. (2022). "TRIOL Inhibits Rapid Intracellular Acidification and Cerebral Ischemic Injury: The Role of Glutamate in Neuronal Metabolic Reprogramming."[4] Frontiers in Cellular Neuroscience, 16. Link
-
Wester, H. J., et al. (2026). "Development of an Optimized CXCR4-Targeting Theranostic Pair." Journal of Nuclear Medicine, 67(1), 100-110. Link(Note: Cited as recent advancement in linker technology).
Sources
- 1. Tubulin glutamylation: a skeleton key for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. TRIOL Inhibits Rapid Intracellular Acidification and Cerebral Ischemic Injury: The Role of Glutamate in Neuronal Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Optimized CXCR4-Targeting Theranostic Pair | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Distinct roles of α‐ and β‐tubulin polyglutamylation in controlling axonal transport and in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of H-Glu-Glu-Glu-OH
Executive Summary
Target Molecule: H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Primary Challenge: The synthesis of homo-oligomers of glutamic acid is deceptively simple. It presents three critical failure modes:
-
Diketopiperazine (DKP) Formation: High risk of chain termination at the dipeptide stage (Glu-Glu-Resin).
-
Pyroglutamate Cyclization: The N-terminal Glutamic acid is prone to spontaneous cyclization to pyroglutamic acid (pGlu) under acidic conditions or prolonged storage.
-
Hydrophilic Loss: The high polarity of the free acid form leads to significant yield loss during standard ether precipitation workups.
This guide replaces generic SPPS protocols with a specialized workflow designed to mitigate these specific risks.
Module 1: Resin Selection & The "DKP Trap"
The Problem: Why Wang Resin Fails
Using standard Wang resin for this compound is the most common cause of low yield.
-
Mechanism: After deprotecting the second amino acid (Fmoc-Glu-Glu-Wang), the free N-terminal amine can back-bite the ester linkage to the resin.
-
Result: The peptide cyclizes into a diketopiperazine (DKP) and cleaves itself from the resin before the third Glu can be coupled. You lose the majority of your product into the waste stream during the deprotection wash.
The Solution: Steric Defense
Protocol Requirement: You must use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group creates steric hindrance that physically blocks the N-terminal amine from attacking the ester anchorage.
Comparative Resin Data
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) |
| DKP Risk | High (Critical failure point) | Negligible (Sterically hindered) |
| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) or 95% TFA |
| Racemization Risk | Moderate (during loading) | Low (SN1 loading mechanism) |
| Recommendation | DO NOT USE | MANDATORY |
Protocol: High-Efficiency Loading of 2-CTC Resin
-
Swell: Suspend 2-CTC resin in dry DCM (10 mL/g) for 30 min.
-
Load: Dissolve Fmoc-Glu(OtBu)-OH (1.2 eq) in dry DCM with DIEA (4 eq). Add to resin.[1][2][3][4][5]
-
Note: Do not use DMF for loading; it promotes premature removal of the trityl linker.
-
-
Incubate: Shake for 2 hours at room temperature.
-
Cap: Add Methanol (1 mL/g resin) and DIEA (1 mL/g) to the reaction. Shake for 20 min.
-
Reason: Caps unreacted chlorides to prevent non-specific binding later.
-
Module 2: Coupling Kinetics & Optimization
The Problem: Deletion Sequences
While Glu is not sterically difficult, the formation of secondary structures (beta-sheets) in homo-oligomers can slow down coupling rates, leading to des-Glu impurities (Glu-Glu-OH instead of Glu-Glu-Glu-OH).
The Solution: Chaos-Inducing Reagents
Use Oxyma Pure/DIC instead of HBTU/HOBt. Oxyma creates a more reactive ester and disrupts aggregation more effectively than benzotriazole-based reagents.
Optimized Coupling Cycle (Per Residue)
| Step | Reagent | Duration | Technical Note |
| Deprotection | 20% Piperidine in DMF | 2 x 5 min | Crucial: Wash resin 5x with DMF immediately to remove piperidine traces (catalyst for DKP). |
| Activation | Fmoc-Glu(OtBu)-OH (4 eq) Oxyma Pure (4 eq) DIC (4 eq) | Pre-activate 2 min | Pre-activation ensures formation of the active ester before contact with resin. |
| Coupling | Above mixture in DMF | 45 min (RT) | If synthesis scale >1mmol, extend to 60 min. |
| Monitoring | Chloranil Test | N/A | Ninhydrin (Kaiser) test can be false-negative on aggregated chains; Chloranil is more reliable for secondary amines (though Glu is primary, aggregation mimics secondary steric bulk). |
Module 3: Cleavage & Isolation (The Yield Killer)
The Problem: Hydrophilic Loss & pGlu Formation
-
Solubility: this compound is extremely polar. Pouring the cleavage cocktail into cold ether often results in the peptide "oiling out" or remaining dissolved in the ether/TFA mix, leading to massive yield loss.
-
pGlu: N-terminal Glu converts to Pyroglutamic acid if left in acidic solution or heated.
The Solution: Controlled Precipitation & Lyophilization
Step-by-Step Isolation Protocol:
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Volume: 10 mL per gram of resin.[1]
-
Time: 2 hours. Do not exceed 3 hours to minimize pGlu formation.
-
-
Precipitation (The Critical Modification):
-
Evaporate TFA under nitrogen flow until the volume is reduced by 80% (oily residue).
-
Do not use Ether alone. Use a 50:50 mix of Cold Diethyl Ether : Hexane .
-
The hexane reduces the polarity of the supernatant, forcing the hydrophilic peptide to precipitate more effectively.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 mins at 4°C. Decant supernatant.
-
Immediate Stabilization:
-
Dissolve the pellet immediately in 50% Acetonitrile/Water.
-
Lyophilize immediately. Do not store in solution.
-
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between successful synthesis and the two primary failure modes (DKP and pGlu).
Figure 1: Kinetic competition in Glu-Glu-Glu synthesis. The "Critical Junction" at the dipeptide stage determines if the synthesis proceeds to the tripeptide or terminates as DKP.
Troubleshooting & FAQ
Q: My crude yield is very low, but the HPLC shows a clean peak. Where is my peptide? A: It likely remained in your ether supernatant. Because this compound is so polar, it does not precipitate well in pure ether.
-
Fix: Rotovap the TFA down to an oil before adding ether. Use the Ether:Hexane (1:1) mix described in Module 3. If that fails, simply dissolve the oily TFA residue in water/acetonitrile and lyophilize directly (skip precipitation).
Q: I see a peak with Mass = [Expected - 18 Da]. What is it? A: This is Pyroglutamate (pGlu).[6] You have lost a water molecule (-18 Da) via N-terminal cyclization.
-
Fix: This likely happened during cleavage or post-cleavage handling. Reduce cleavage time to 90 minutes. Keep the lyophilized powder at -20°C. Do not store the peptide dissolved in acidic buffers.
Q: Can I use HBTU instead of Oxyma/DIC? A: You can, but it increases the risk of racemization and DKP formation. HBTU/DIEA creates a basic environment during coupling. Since base catalyzes DKP formation, using the neutral/slightly acidic environment of DIC/Oxyma is safer for the sensitive dipeptide stage.
Q: Why is the solution turning black during cleavage? A: This indicates inadequate scavenging of tert-butyl cations. While Glu(OtBu) is standard, the high concentration of tBu groups requires sufficient scavengers. Ensure you are using at least 2.5% TIS (Triisopropylsilane) and 2.5% Water.
References
-
Vertex AI Search. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
National Institutes of Health (NIH). (2025). N-terminal Glutamate to Pyroglutamate Conversion in Vivo. PubMed Central.
-
Biotage. (2023).[7] How to choose the right resin functionality for solid phase peptide synthesis. Biotage Blog.
-
Merck Millipore. (2009). Oxyma Pure: The non-explosive alternative to HOBt.[3] Novabiochem Letters.
Sources
Technical Support Center: H-Glu-Glu-Glu-OH Stability & Handling
Current Status: 🟢 Operational | Ticket Queue: Stability & Solubility | Agent: Senior Application Scientist
Technical Overview: The Molecule
Product: H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Physicochemical Profile: [1]
-
Nature: Highly Acidic Hydrophilic Peptide.
-
Isoelectric Point (pI): ~3.22.
-
Key Risk Factor: N-terminal Cyclization (Formation of Pyroglutamic acid).[2]
-
Secondary Risk: Hygroscopicity (Moisture absorption).
This guide addresses the specific stability challenges inherent to the N-terminal Glutamic Acid residue and the high charge density of the tri-peptide sequence.
Troubleshooting Tickets (Q&A)
Ticket #001: Mass Spectrum shows a [M-18] Da peak. Is my peptide impure?
User Report: "I just received the peptide and ran an LC-MS. I see the expected mass (405.36 Da), but also a significant peak at ~387 Da. Is this a deletion sequence?"
Root Cause Analysis: This is likely not a deletion sequence (which would result in a mass shift corresponding to a full amino acid, e.g., -129 Da for Glu). The -18 Da shift is the signature of N-terminal Cyclization .
-
Mechanism: The N-terminal Glutamic acid (Glu) undergoes a non-enzymatic intramolecular cyclization.[3] The N-terminal amine attacks the
-carboxyl group of the side chain, releasing a water molecule (-18 Da) and forming a lactam ring (Pyroglutamic acid / pGlu). -
Trigger: This reaction is accelerated by acidic pH (pH < 4) and elevated temperatures, often occurring during the lyophilization process or improper storage.
Resolution Protocol:
-
Verification: Check the retention time. pGlu-Glu-Glu-OH is more hydrophobic than this compound because it loses the charged N-terminal amine. It will elute later on a Reverse-Phase HPLC column.
-
Prevention:
-
pH Control: Store peptide solutions at pH 6.0 – 6.5 . Research indicates that the rate of Glu
pGlu conversion is minimized at pH 6.2, while it accelerates significantly at pH 4.0 and pH 8.0 [1].[4] -
Temperature: Never store in solution at room temperature. Flash freeze aliquots at -80°C.
-
Ticket #002: The peptide is difficult to dissolve or precipitates upon standing.
User Report: "I tried dissolving this compound in pure water, but it's cloudy. I thought Glu peptides were soluble?"
Root Cause Analysis: While Poly-Glu is generally water-soluble, short acidic oligomers can aggregate due to protonation of the carboxyl groups at low pH.
-
The pH Trap: Dissolving a free acid peptide in water will drop the pH significantly (often pH < 3). At this pH, the carboxyl side chains are protonated (uncharged), reducing the repulsive forces that keep the peptide in solution, leading to aggregation or gelation.
Resolution Protocol:
-
Neutralization: Do not use strong acids or unbuffered water.
-
The "Ammonia Trick": Add a trace amount of mild base.
-
Step A: Suspend peptide in sterile water.
-
Step B: Add 1-5% Ammonium Hydroxide (
) dropwise or use 0.1 M Ammonium Bicarbonate ( ) as the solvent. -
Goal: Bring the pH to ~7.[5]0. This deprotonates the side chains (
), maximizing solubility through electrostatic repulsion.
-
-
Avoid Metal Contamination: Glu residues are potent chelators. Ensure your water is 18.2 MΩ (Milli-Q) and free of
or , which can bridge carboxyl groups and cause precipitation.
Ticket #003: My assay results are inconsistent over time (Potency Loss).
User Report: "We are using E-E-E as a control in a calcium-binding assay. The signal is drifting after 24 hours."
Root Cause Analysis:
-
Hygroscopicity: Glutamic acid residues are deliquescent (they absorb moisture from the air).[6] If the lyophilized powder was left open, the actual peptide content per weight has decreased due to water weight.
-
Chelation Interference: If your assay buffer contains trace metals, this compound may be sequestering them, altering the effective concentration of free peptide available for your specific target.
Resolution Protocol:
-
Desiccation: Store the source vial in a desiccator with active silica gel. Warm to room temperature before opening to prevent condensation.
-
Fresh Prep: Prepare solutions immediately before use. Do not store working solutions (>24 hours) even at 4°C.
Visualizations
A. Mechanism of Instability: Glu to pGlu Conversion
This diagram illustrates the chemical pathway responsible for the -18 Da mass shift.
Figure 1: The non-enzymatic cyclization of N-terminal Glutamic Acid.[3] The reaction is driven by the nucleophilic attack of the N-terminal amine on the side-chain carboxyl group.
B. Storage & Handling Decision Tree
Follow this logic flow to ensure maximum stability.
Figure 2: Decision matrix for the storage and solubilization of acidic peptides to prevent degradation and aggregation.
Stability Data Summary
| Parameter | Condition | Stability Rating | Notes |
| Lyophilized Powder | -20°C / Desiccated | High (1-3 Years) | Protect from moisture (hygroscopic). |
| Aqueous Solution | pH 4.0 | Low | Accelerated cyclization to pGlu [1]. |
| Aqueous Solution | pH 6.2 | Moderate | Minimal cyclization rate observed [1]. |
| Aqueous Solution | pH > 8.0 | Low | Risk of racemization and cyclization [1]. |
| Freeze-Thaw | Solution | Critical Risk | Physical shear degrades peptide; aliquot single uses. |
References
-
Chelius, D., et al. (2006). "Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies." Analytical Chemistry.
-
Liu, H., et al. (2011). "N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies." Journal of Biological Chemistry.
-
Bachem. "Handling and Storage Guidelines for Peptides." Bachem Technical Guides.
-
Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways."[5][6][7][8] Technical Resource Center.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. novoprolabs.com [novoprolabs.com]
- 7. veeprho.com [veeprho.com]
- 8. genscript.com [genscript.com]
Technical Support Center: A Scientist's Guide to Solubilizing H-Glu-Glu-Glu-OH
Welcome to the technical support center for H-Glu-Glu-Glu-OH (Tri-L-glutamic acid). As Senior Application Scientists, we understand that working with peptides, especially those with unique physicochemical properties, can present challenges. This guide is designed to provide you with in-depth, field-proven insights and step-by-step protocols to successfully solubilize and handle this highly acidic peptide in your research.
Part 1: Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a tripeptide composed of three glutamic acid residues. Its structure is dominated by an abundance of carboxylic acid functional groups: one at the C-terminus and one on each of the three side chains. This high density of acidic groups is the primary determinant of its solubility behavior.
The key to solubilizing any peptide lies in understanding its net charge at a given pH.[1] A peptide is least soluble at its isoelectric point (pI), the pH at which its net charge is zero.[1] For this compound, which has one N-terminal amino group (pKa ~9.7) and four carboxyl groups (C-terminal pKa ~2.2; side chain pKa's ~4.3), the pI is very low (estimated around pH 3). At or near this pH, the peptide molecules have minimal electrostatic repulsion and are prone to aggregation and precipitation. To achieve maximum solubility, we must adjust the pH of the solvent far away from the pI.
Caption: pH-dependent charge state and solubility of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses the common issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in pure, neutral water?
A1: Pure, neutral water (pH ~7) is often not the optimal solvent for this peptide, though some solubility may be achieved.[2] The primary issue is that at neutral pH, while the carboxyl groups are deprotonated (negatively charged), the peptide may not be fully ionized to overcome strong intermolecular hydrogen bonding between the numerous carboxyl and amide groups. The peptide's solubility dramatically increases as the pH rises further above its isoelectric point.[3] For acidic peptides like this compound, using a slightly basic solution is the recommended starting point to ensure complete deprotonation and electrostatic repulsion, which drives solubility.[4]
Q2: What is the best first solvent to try for dissolving this compound?
A2: The recommended first choice is a dilute, volatile basic buffer. A solution of 0.1 M ammonium bicarbonate (NH₄HCO₃) is an excellent starting point. The bicarbonate provides a buffered pH around 8, which is sufficiently basic to ensure all four carboxyl groups are deprotonated, imparting a strong net negative charge (-3) on the peptide. This charge promotes repulsion between peptide molecules and enhances hydration. The volatility of ammonium bicarbonate is a significant advantage, as it can be easily removed by lyophilization if you need to recover the peptide salt-free.
Q3: My peptide solution looks cloudy or has formed a gel. What does this mean and how can I fix it?
A3: Cloudiness, visible particulates, or gel formation indicates that the peptide is not fully dissolved but is either suspended or has aggregated. This often happens when the solvent conditions are not optimal (e.g., pH is too close to the pI) or the concentration is too high.
Troubleshooting Steps:
-
Confirm Insolubility: Use a bath sonicator for 5-10 minutes.[5] Sonication breaks up small aggregates and increases the surface area, which can facilitate dissolution.
-
Adjust pH: If sonication fails, the pH is likely the issue. Add a small amount of a dilute basic solution (e.g., 0.1% aqueous ammonia or 0.1 M ammonium bicarbonate) dropwise while vortexing.[4][6] The solution should clarify as the pH increases and the peptide dissolves.
-
Dilute: If the concentration is too high, dilute the sample with the appropriate basic buffer.
Q4: Can I use organic solvents like DMSO or DMF to dissolve this peptide?
A4: While DMSO and DMF are excellent solvents for hydrophobic or neutral peptides, they are generally not necessary or recommended as the primary solvent for a highly charged, hydrophilic peptide like this compound.[7][8][9] The solubility of this peptide is governed by electrostatic charge, not hydrophobicity. Sticking to aqueous basic buffers is the most effective and biochemically compatible approach. Using organic solvents should only be considered as a last resort if aggregation due to non-ionic interactions is suspected.[6]
Part 3: In-Depth Troubleshooting Guides and Protocols
This section provides a systematic workflow and detailed protocols for achieving complete and reliable solubilization.
Systematic Solubilization Workflow
Before dissolving your entire sample, it is crucial to perform a solubility test on a small aliquot.[1][6] This prevents the loss of valuable material.
Caption: Step-by-step experimental workflow for solubilizing this compound.
Experimental Protocol: Solubilization Using a Basic Buffer
This is the primary and most recommended method for this compound.
Objective: To dissolve the acidic peptide by ensuring complete deprotonation of its carboxylic acid groups.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Ammonium bicarbonate (NH₄HCO₃) or Ammonium hydroxide (NH₄OH)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare the Basic Buffer:
-
Option A (Recommended): Prepare a 0.1 M solution of ammonium bicarbonate in sterile water. Adjust pH to ~8.0 if necessary.
-
Option B: Prepare a 0.1% (v/v) solution of ammonium hydroxide in sterile water.
-
-
Initial Dissolution Attempt:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of the prepared basic buffer to the vial to achieve the desired stock concentration.
-
Vortex the vial for 30-60 seconds. A clear solution should form quickly.
-
-
Troubleshooting:
-
If the solution remains cloudy, proceed to sonication. Place the vial in a room temperature bath sonicator for 5-10 minutes.
-
Visually inspect the solution. If it is still not clear, the issue may be concentration. Add more buffer to dilute the sample and repeat vortexing and sonication.
-
-
Final Clarification and Storage:
-
Once the peptide is dissolved, it is good practice to centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any trace particulates or micro-aggregates.
-
Carefully transfer the clear supernatant to a fresh, sterile tube.
-
For storage, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] Store aliquots at -20°C or preferably -80°C for long-term stability.[2][7]
-
Data Presentation: Recommended Solvents & Conditions
| Solvent System | Concentration | pH (approx.) | Rationale & Best Use |
| Ammonium Bicarbonate | 0.1 M | 8.0 | Primary recommendation. Effective, buffered, and volatile (removable by lyophilization). |
| Ammonium Hydroxide | 0.1% (v/v) | >9 | Stronger base, useful if bicarbonate is not sufficient. Also volatile.[4] |
| Phosphate-Buffered Saline (PBS) | 1x | 7.4 | May be sufficient for lower concentrations and is often compatible with biological assays.[4][7] |
| Sterile Distilled Water | N/A | ~7 | Can be attempted first, but may not be effective for higher concentrations.[6][8] |
Part 4: References
-
ChemBK. (2024). γGlu-L-Glu-OH. Retrieved from ChemBK.com. [Link]
-
Wikipedia. (2024). Glucose. Retrieved from Wikipedia. [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved from LifeTein.com. [Link]
-
He, H., et al. (2021). Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Ferreira, L. A., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics. [Link]
-
BioCrick. (n.d.). H-Glu(OtBu)-OH. Retrieved from BioCrick.com. [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from JPT.com. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from GenScript.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Aggregation of Triglutamic Acid Conjugates
Current Status: Operational Topic: Troubleshooting Solubility & Aggregation in Poly-glutamated Systems Audience: Senior Scientists, Formulation Engineers, PDC Developers[1]
Core Directive: The Mechanism of Failure
Welcome to the technical support center. If you are experiencing precipitation, opalescence, or loss of yield with Triglutamic acid (Glu-Glu-Glu or EEE) conjugates, you are likely fighting a battle against isoelectric collapse or payload-driven hydrophobic stacking .[1]
While triglutamic acid is often employed as a hydrophilicity enhancer (a solubility tag), its effectiveness is strictly conditional. Failure typically occurs via three mechanisms:
-
Protonation Collapse (The pH Trap): The pKa of the glutamic acid side chain (
-carboxyl) is approximately 4.2 . Below pH 5.0, these side chains protonate, neutralizing the repulsive negative charge. Without this electrostatic shield, the hydrophobic payload (e.g., Pemetrexed, Paclitaxel, or a peptide warhead) drives the complex into aggregation.[1] -
Divalent Cation Bridging: In the presence of
or (common in PBS or cell media), carboxylate groups can cross-link, forming insoluble "egg-box" structures similar to alginate gelation.[1] -
Beta-Sheet Fibrillization: At low pH, poly-glutamic domains transition from random coils to
-helices or , promoting supramolecular assembly.
Diagnostic Workflow: The Decision Matrix
Before altering your formulation, identify the aggregation phenotype using this logic flow.
Figure 1: Diagnostic decision tree for identifying the root cause of conjugate aggregation.
Formulation Protocols: The "Arg/Glu" System[2][3]
Standard saline (NaCl) often worsens aggregation for ionic peptides due to charge screening (Debye-Hückel effect). We recommend the Arg/Glu Stabilization System for stubborn conjugates.
Why this works:
Arginine (Arg) acts as a neutral crowder and interacts with aromatic residues on payloads, suppressing hydrophobic stacking.[1] Glutamate (Glu) acts as a counter-ion, ensuring the Arginine doesn't cause salting-out effects itself [1].
Protocol: Preparation of High-Stability Buffer
Target: 50 mM Arg / 50 mM Glu Buffer, pH 7.0[1]
| Reagent | Concentration | Role |
| L-Arginine (Base) | 50 mM | Aggregation suppressor; Chaotrope |
| L-Glutamic Acid | 50 mM | Counter-ion; Buffer stabilizer |
| Sucrose | 5-10% (w/v) | Cryoprotectant (if freezing) |
| EDTA | 1 mM | Chelation of trace divalent cations |
Step-by-Step:
-
Dissolve Arginine: Dissolve L-Arginine base in 80% of final water volume.[1] The pH will be very high (~10.5).
-
Add Glutamic Acid: Slowly add L-Glutamic acid powder. It will not dissolve well initially but will go into solution as it neutralizes the Arginine.
-
Adjust pH: The mixture should naturally approach pH ~5-6. Adjust to pH 7.0 - 7.5 using dilute HCl or NaOH.
-
Add Excipients: Add Sucrose and EDTA.
-
Filtration: Filter sterilize (0.22
). Do not autoclave.[1]
Analytical Troubleshooting (FAQs)
Issue 1: "My sample precipitates immediately upon dilution into PBS."
Root Cause: PBS contains high chloride (
-
Stop using PBS. Switch to 20 mM Histidine (pH 6.5) or Tris-Glycine (pH 7.5) .
-
If you must use PBS (e.g., for cell assays), pre-dissolve your conjugate in DMSO (if compatible) or 0.1% NH4OH , then dilute rapidly into the media.[1]
Issue 2: "I see a 'shoulder' on my SEC-HPLC peak."
Root Cause: This is the onset of dimerization. Triglutamic conjugates often form "soft" dimers driven by hydrogen bonding between the carboxyls and the linker amides. Resolution:
-
Mobile Phase Modifier: Add 10-15% Isopropanol or Acetonitrile to your SEC mobile phase. This disrupts hydrophobic interactions.[1]
-
Salt Concentration: Ensure your SEC running buffer has at least 300 mM NaCl or 200 mM Sodium Perchlorate to prevent column interaction, but ensure pH is > 6.5.[1]
Issue 3: "The sample aggregated after freeze-thaw."
Root Cause: During freezing, water crystallizes as pure ice, concentrating the protein/peptide and salts in the remaining liquid channels (cryo-concentration).[1] This causes a pH shift (often acidic in phosphate buffers) and forces molecules into proximity.[1] Resolution:
-
Cryoprotection: You must add 5-10% Sucrose or Trehalose .
-
Buffer Choice: Avoid Sodium Phosphate buffers for freezing (they crystallize unevenly, causing pH drops).[1] Use Histidine or Citrate (if pH > 5.5).[1]
Advanced Mechanism: The pH-Conformation Link
Understanding the structural shift is critical for drug design.
Figure 2: Conformational transition of poly-glutamic acid domains based on environmental pH [2].
References
-
Golovanov, A. P., et al. (2004).[1][2] "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.
-
Inostroza-Brito, K. E., et al. (2015).[1] "Cross-linking of poly(L-glutamic acid) and poly(L-lysine) via peptide bond formation." Acta Biomaterialia.
-
Shukla, D., & Trout, B. L. (2011).[1] "Interaction of Arginine with Proteins and the Mechanism by Which It Inhibits Aggregation."[3] The Journal of Physical Chemistry B.
-
BenchChem Technical Support. "Preventing Aggregation in Peptides."
Sources
Technical Support Center: Preventing Racemization During Triglutamic Acid Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining chiral integrity during the synthesis of triglutamic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the stereochemical purity of your final product.
Troubleshooting Guide: Racemization in Triglutamic Acid Synthesis
Racemization, the conversion of a chiral amino acid into a mixture of enantiomers, is a critical challenge in peptide synthesis.[1][2] The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which can be compromised by the presence of diastereomeric impurities.[2] This section provides a structured approach to identifying and resolving common issues related to racemization during the synthesis of triglutamic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Detection of significant D-isomer in the final product. | Inappropriate Coupling Reagent/Additive Combination: Carbodiimide reagents (DCC, DIC, EDC) used alone are known to cause significant racemization.[2][3][4] | Incorporate Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) with carbodiimide coupling reagents.[1][2][3][5] These additives form active esters that are less prone to racemization.[2][3] |
| Excessive or Strong Base: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[2] | Optimize Base Selection and Concentration: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum necessary concentration to facilitate the reaction.[2] | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of racemization.[2][6] | Control Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C).[2] For microwave-assisted synthesis, carefully optimize conditions as high temperatures can lead to racemization of sensitive amino acids.[6] | |
| Inadequate Side-Chain Protection: The γ-carboxyl group of glutamic acid can participate in side reactions if not properly protected. | Select Appropriate Protecting Groups: For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (OtBu) ester is a robust choice for protecting the γ-carboxyl group of glutamic acid, as it is stable to the basic conditions of Fmoc deprotection and minimizes side reactions.[7][8] | |
| Low yield of the desired LLL-triglutamic acid. | Formation of Pyroglutamate: The N-terminal glutamic acid residue can cyclize to form pyroglutamate, leading to chain termination. | Ensure Complete Coupling and Proper Protection: Use efficient coupling reagents and conditions to ensure complete reaction. The use of a side-chain protecting group like OtBu helps prevent this side reaction.[8] |
| Aggregation of the Peptide Chain: Hydrophobic interactions can cause the growing peptide chain to aggregate on the solid support, hindering further reactions.[5] | Modify Synthesis Conditions: Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[5] Microwave irradiation can also help disrupt aggregation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide bond formation?
The most common mechanism for racemization during peptide synthesis is the formation of a planar oxazolone (or azlactone) intermediate.[2][9] The activated carboxyl group of the N-protected amino acid cyclizes, and the resulting oxazolone can be deprotonated at the alpha-carbon. Reprotonation can occur from either side of the planar intermediate, leading to a loss of stereochemical integrity.
Below is a diagram illustrating the oxazolone formation mechanism leading to racemization.
Caption: Mechanism of racemization via oxazolone formation.
Q2: Which coupling reagents are recommended for minimizing racemization?
While no coupling reagent is completely free of racemization potential, some are known to be superior in preserving chiral purity.
-
Carbodiimides (e.g., DIC, DCC) with Additives: When used in combination with additives like HOBt, HOAt, or Oxyma Pure, carbodiimides are highly effective.[1][3][4] The additive intercepts the activated O-acylisourea intermediate to form an active ester that is less prone to racemization.
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are generally efficient but can still cause racemization, particularly with sensitive amino acids.[2][3] Their use often requires careful optimization of the base and temperature.
-
Ynamides: Recent research has shown ynamides to be promising racemization-free coupling reagents for both amide and peptide synthesis under mild conditions.[10][11]
Q3: How does the choice of protecting group for glutamic acid affect racemization?
The choice of the side-chain protecting group for glutamic acid is crucial. The tert-butyl (OtBu) ester is widely used in Fmoc-based SPPS because it is stable under the basic conditions used for Fmoc deprotection and is cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[8] This stability prevents side reactions that could potentially lead to racemization. The use of urethane-type N-terminal protecting groups, such as Fmoc and Boc, is also known to reduce the formation of the oxazolone intermediate, thereby suppressing racemization.[7][9]
Q4: Can the solvent and temperature conditions be optimized to prevent racemization?
Yes, both solvent and temperature play significant roles.
-
Solvent: The polarity of the solvent can influence the rate of racemization.[2] While less polar solvents may reduce racemization, the choice is often dictated by the solubility of reagents and the swelling of the solid support resin.[2][12]
-
Temperature: Lowering the reaction temperature, for instance to 0°C, is a common and effective strategy to decrease the rate of racemization.[2] While microwave synthesis can accelerate coupling, the associated high temperatures can increase the risk of racemization for sensitive amino acids and must be carefully controlled.[6]
Experimental Protocols
Protocol 1: Recommended Solid-Phase Synthesis of LLL-Triglutamic Acid with Minimized Racemization
This protocol outlines a standard procedure for the manual solid-phase synthesis of triglutamic acid using Fmoc chemistry, with a focus on minimizing racemization.
Caption: Solid-phase synthesis workflow for triglutamic acid.
Step-by-Step Methodology:
-
Resin Preparation: Start with a pre-loaded Fmoc-L-Glu(OtBu)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-Glu(OtBu)-OH in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Cycles: Repeat steps 2-6 for the subsequent two glutamic acid residues.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Quantification of Racemization by Chiral HPLC
Accurate quantification of enantiomeric purity is essential to validate your synthesis strategy.[13][14][15]
Step-by-Step Methodology:
-
Peptide Hydrolysis:
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer (e.g., dilute formic acid in water).
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a Cinchona alkaloid-derived zwitterionic chiral stationary phase).[16]
-
Separate the D- and L-glutamic acid enantiomers using an appropriate mobile phase.
-
Quantify the percentage of the D-isomer by integrating the peak areas. The reporting limit for such methods can be as low as 0.1%.[14]
-
References
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). Journal of Chromatography B, 1219, 123638. [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2023). Analytical Chemistry, 95(12), 5267-5274. [Link]
-
Hu, L., et al. (2017). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 139(36), 12796-12801. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2017). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 11, 2026, from [Link]
-
Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. (1996). Perkin Transactions 1, (18), 2213-2218. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 11, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved February 11, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]
-
Racemization in peptide synthesis. (2016). SlideShare. Retrieved February 11, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(21), 7545. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved February 11, 2026, from [Link]
-
Albericio, F., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews, 118(10), 4893-4977. [Link]
-
Sawa, R., et al. (2009). Poly-α-Glutamic Acid Synthesis Using a Novel Catalytic Activity of RimK from Escherichia coli K-12. Applied and Environmental Microbiology, 75(13), 4411-4416. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Green Chemistry, 22(23), 8196-8211. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved February 11, 2026, from [Link]
-
Glutamic acid. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
- US3010994A - Synthesis of glutamic acid from acrylonitrile. (1961). Google Patents.
-
Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5839-5842. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry, 73(18), 7149-7157. [Link]
-
Industrial production of Glutamic Acid. (2020, April 18). YouTube. Retrieved February 11, 2026, from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
overcoming low yield in triglutamic acid fragment condensation
Technical Support Center: Triglutamic Acid Fragment Condensation
Executive Summary: The Chemistry of Failure
Fragment condensation of glutamic acid-rich sequences (e.g., poly-Glu tails in folate analogs or negatively charged peptide domains) presents a unique "perfect storm" of synthetic challenges. Low yields are rarely due to a single factor; they are typically the result of steric shielding combined with physicochemical aggregation and side-reaction kinetics .
This guide moves beyond basic troubleshooting to address the mechanistic root causes of failure when coupling bulky, protected glutamic acid fragments.
Diagnostic Workflow (Interactive Decision Tree)
Before altering your protocol, identify the failure mode. Use this logic flow to pinpoint the bottleneck.
Figure 1: Diagnostic decision tree for isolating the root cause of low yield in Glu-fragment couplings.
Critical Failure Modes & Solutions
A. The "Beta-Sheet" Aggregation Wall
Protected triglutamic acid fragments (e.g., Fmoc-Glu(OtBu)-Glu(OtBu)-Glu(OtBu)-OH) are notoriously hydrophobic and prone to forming intermolecular hydrogen bond networks (beta-sheets) in standard solvents like DMF or DCM. This aggregation physically sequesters the reactive termini.
-
Symptom: Reaction mixture turns into a gel or cloudy suspension; coupling stops at ~40-50% conversion.
-
Solution: Disrupt the hydrogen bonding network.
Protocol: The "Magic Mixture" Solvent System
| Component | Ratio (v/v) | Function |
|---|---|---|
| NMP | 1 part | Superior polarity to DMF. |
| DMSO | 1 part | Strong hydrogen bond acceptor; disrupts aggregates. |
| DCM | 1 part | Solubilizes hydrophobic protecting groups (OtBu/Trt). |
| Chaotropic Salt | 0.8M LiCl | Critical Additive: Breaks intermolecular H-bonds. |
Expert Insight: Do not use DMSO with HATU if the activation time is long, as DMSO can react with activated esters. However, for fragment condensation, the reaction is usually fast enough. Alternatively, use N-methyl-2-pyrrolidone (NMP) with LiCl .
B. C-Terminal Racemization (The Silent Killer)
In fragment condensation, you are activating a peptide fragment, not a single amino acid. The C-terminal Glu residue is prone to racemization via oxazolone formation because it has an N-acyl group (the rest of the peptide chain) rather than a carbamate (Fmoc/Boc).
-
Mechanism: The activated carbonyl oxygen attacks the upstream amide carbonyl, forming a 5-membered oxazolone ring. The alpha-proton becomes acidic, leading to chiral inversion.
-
Symptom: Product has correct mass but elutes as a doublet or broad peak on HPLC.
Prevention Strategy:
-
Low Dielectric Constant: Avoid high-dielectric solvents like DMF during the activation step if possible (use DCM/THF for activation, then dilute).
-
Base Choice: Replace DIPEA with 2,4,6-Collidine (TMP). It is weaker and sterically hindered, reducing proton abstraction from the alpha-carbon.
-
Additives: Always use HOAt or Oxyma Pure . These stabilize the active ester and accelerate the coupling, outcompeting the racemization pathway.
C. Pyroglutamate Formation
If your fragment has an N-terminal Glutamic Acid (or Glutamine) that is deprotected, it can spontaneously cyclize to form pyroglutamic acid (pGlu), terminating the chain.[1][2][3][4]
-
Trigger: Weak acids (e.g., HOBt, acetic acid) or heat.
-
Detection: Mass shift of -18 Da (loss of H2O) or -17 Da (loss of NH3 for Gln).
-
Fix: Keep the N-terminal Glu protected (Fmoc/Boc) until the very last step. If it must be free, ensure the pH remains neutral and avoid heating above 30°C.
Optimized Protocol: Triglutamic Acid Fragment Condensation
This protocol assumes the coupling of a fragment Fragment A-COOH (e.g., Fmoc-Glu(OtBu)-Glu(OtBu)-OH) to an amine H-Fragment B-Resin.
Reagents:
-
Coupling Agent: HATU (1.1 eq) or COMU (1.1 eq). Avoid PyBOP for hindered fragments.
-
Additive: HOAt (1.1 eq) - Essential for suppressing racemization.
-
Base: 2,4,6-Collidine (2.5 eq).
-
Solvent: NMP containing 0.8M LiCl.
Step-by-Step Procedure:
-
Pre-Activation (Critical Timing):
-
Dissolve Fragment A-COOH (1.0 eq) and HATU (1.1 eq) in minimal NMP.
-
Add Collidine (2.5 eq).
-
Wait exactly 30-60 seconds. Do not wait longer; the active ester is unstable and racemization risk increases with time.
-
-
Coupling:
-
Add the pre-activated mixture immediately to the H-Fragment B (solid phase or solution).
-
Rinse the vial with NMP/LiCl solution to ensure quantitative transfer.
-
Agitate at room temperature for 2-4 hours .
-
Note: Do not heat fragment condensations involving C-terminal Glu/Cys/His unless absolutely necessary, as this skyrockets racemization rates.
-
-
Monitoring:
-
Perform a micro-cleavage (if solid phase) or TLC/LC-MS (if solution) at 1 hour.
-
If conversion is <50%, add a second portion of HOAt (0.5 eq) and Collidine (1 eq).
-
-
Quenching:
-
Wash resin with DMF (3x), DCM (3x), then DMF (3x) to remove LiCl salts which can interfere with subsequent steps.
-
Mechanistic Visualization: Side Reaction Pathways
Understanding how the yield is lost is the first step to prevention.
Figure 2: Kinetic competition between productive coupling (A) and destructive side reactions (B, C).
Frequently Asked Questions (FAQs)
Q1: Why is my yield lower when I use PyBOP compared to HATU? A: PyBOP generates a benzotriazole active ester (OBt), which is less reactive than the azabenzotriazole ester (OAt) generated by HATU. For sterically hindered fragment condensations (like bulky Glu(OtBu) chains), the higher reactivity of HATU is required to drive the reaction to completion before the active ester hydrolyzes or racemizes.
Q2: I see a peak with Mass -18 Da. Is this pyroglutamate? A: Likely, yes. If your N-terminal Glu was exposed to weak acid (like HOBt) or left in solution for too long, it cyclized.
-
Fix: Ensure your N-terminal Glu is Fmoc/Boc protected during the coupling. If you are deprotecting it, proceed immediately to the next coupling or wash thoroughly to remove acid/base traces.
Q3: Can I use microwave heating to improve the yield? A: Proceed with extreme caution. While microwaves improve coupling rates, they significantly increase the rate of C-terminal racemization during fragment condensation. If you must use heat, limit it to 40°C and use Collidine instead of DIPEA.
Q4: My crude product is insoluble in everything. How do I purify it? A: Poly-Glu sequences are often hydrophobic when protected (OtBu esters) but extremely polar when deprotected.
-
Strategy: Perform the global deprotection (TFA/TIS/H2O) before purification. The free acid form of Triglutamic acid is highly soluble in water/buffer and can be easily purified by Reverse Phase HPLC using a standard 0.1% TFA water/acetonitrile gradient.
References
-
Albericio, F., et al. (2018). "Peptide Synthesis: Chemical Methods." Comprehensive Organic Synthesis II. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[5] A new high-efficiency peptide coupling additive." Journal of the American Chemical Society. Link
-
Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews. Link
-
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides. Link
Sources
Validation & Comparative
triglutamic acid vs. diglutamic acid biological activity
This guide provides an in-depth technical comparison of Triglutamic Acid (Glu
Subject: Comparative Biological Activity of Glu
Executive Summary
In drug development, the distinction between diglutamic acid (Glu-Glu) and triglutamic acid (Glu-Glu-Glu) is not merely structural—it is a critical bio-activation switch . While both motifs increase hydrophilicity and negative charge, biological systems discriminate sharply between them.
-
Triglutamic Acid (Glu
): Acts as the threshold for intracellular retention (the "Ion Trap") and high-affinity enzyme inhibition in folate pharmacology. In peptide drug conjugates, it is a superior linker for reducing renal accumulation due to higher charge density. -
Diglutamic Acid (Glu
): Often represents an intermediate metabolite with low retention and weak inhibitory potency. However, as a free peptide, it exhibits specific neuroactive properties (NMDA receptor modulation) that Glu lacks.
Part 1: Mechanistic Foundation
The biological divergence between Glu
-
Charge Density: Glu
carries an additional carboxylate anion (approx. -4 charge at pH 7.4 vs. -3 for Glu ), significantly altering electrostatic interactions. -
Steric Bulk: The third glutamate residue extends the peptide chain by ~4-5 Å, enabling occupancy of distal binding pockets in target enzymes (e.g., DHFR, TS).
-
Transporter Recognition: Efflux pumps (ABCC/MRP family) recognize and export monoglutamates and diglutamates (Glu
-Glu ) but often fail to transport chains of Glu or longer, trapping the molecule inside the cell.
Diagram 1: The Polyglutamate "Ion Trap" Mechanism
This diagram illustrates how the addition of the third glutamate residue traps the drug intracellularly, a concept central to methotrexate (MTX) and pemetrexed pharmacology.
Caption: The "Glu3 Threshold": FPGS adds glutamate residues. Glu2 is still exported by efflux pumps. Conversion to Glu3 prevents efflux, trapping the drug and enabling high-affinity target binding.
Part 2: Pharmacological Comparison (Antifolates)
In oncology and rheumatology (e.g., Methotrexate, Pemetrexed), the chain length determines efficacy.
| Feature | Diglutamic Acid Motif (Drug-Glu | Triglutamic Acid Motif (Drug-Glu | Biological Consequence |
| Intracellular Retention | Low. Readily effluxed by MRP1-5 transporters. | High. Poor substrate for efflux pumps. | Glu |
| Enzyme Affinity (DHFR) | Moderate ( | High ( | Glu |
| Enzyme Affinity (TS) | Weak inhibitor of Thymidylate Synthase. | Potent inhibitor. | Essential for the anti-proliferative mechanism of Pemetrexed. |
| Clinical Correlation | Correlates with resistance or insufficient dosing. | Correlates with therapeutic response (RA/Cancer). | RBC MTX-Glu |
Key Experimental Insight:
Studies on Methotrexate (MTX) kinetics show that the dissociation constant (
Part 3: Pharmacokinetics & Drug Delivery (Linkers)
In Peptide Drug Conjugates (PDCs) and Radionuclide Therapy, Glu
-
Renal Handling:
-
Glu
Linkers: Moderate reduction in kidney uptake.[1] -
Glu
Linkers: Significant reduction in kidney uptake.[1] The high negative charge density repels interaction with the negatively charged luminal surface of the proximal tubule or alters megalin/cubilin binding, facilitating rapid urinary excretion without retention.
-
-
Solubility: Glu
provides superior aqueous solubility for hydrophobic payloads compared to Glu .
Part 4: Direct Neuro-Biological Activity
Contrary to the antifolate model where Glu
-
NMDA Receptor Modulation: Free Glu-Glu (specifically
-Glu-Glu) has been identified as a partial agonist or modulator of NMDA receptors, capable of eliciting calcium influx in specific neuronal cultures.[2] -
Taste/Sensory: Glu-Glu contributes to the "Kokumi" (mouthfulness) sensation, whereas Glu-Glu-Glu is often associated with the "Delicious Peptide" motif but has lower direct receptor efficacy in isolation.
Part 5: Experimental Protocols
Protocol A: Differential Quantitation of Glu vs Glu (HPLC-Fluorescence)
Use this protocol to determine the ratio of Glu2/Glu3 in cellular lysates (e.g., RBCs).
-
Sample Prep: Lyse washed RBCs (100 µL) with 200 µL perchloric acid (0.9 M). Vortex and centrifuge (10,000 x g, 10 min).
-
Derivatization (Post-Column Photo-oxidation):
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase A: Phosphate buffer (pH 6.0) + TBAP (Ion pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 40% B over 25 mins.
-
-
Detection:
-
Post-column reactor with UV irradiation (254 nm) converts MTX-PGs to fluorescent photolytic products.
-
Excitation: 274 nm | Emission: 470 nm.
-
-
Validation:
-
Glu
Elution: ~12-14 min. -
Glu
Elution: ~15-18 min. -
Note: Separation relies on the ion-pairing agent interacting with the extra carboxyl group on Glu
.
-
Protocol B: Enzymatic Synthesis of Glu Standards
If commercial standards are unavailable, synthesize Glu3 from Glu2.
-
Reaction Mix: Combine 1 mM Drug-Glu
, 5 mM L-Glutamate, 10 mM ATP, 20 mM MgCl , and 100 mM Tris-HCl (pH 7.5). -
Enzyme: Add purified recombinant FPGS (Folylpolyglutamate Synthetase).
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Termination: Heat inactivation (95°C, 5 min).
-
Purification: Anion exchange chromatography (DEAE-Sepharose). Glu
will elute at a higher salt concentration (approx. 0.3 M NaCl) than Glu (approx. 0.2 M NaCl).
References
-
Chabner, B. A., et al. (1985). Polyglutamation of methotrexate. Is methotrexate a prodrug? Journal of Clinical Investigation. Link
-
Stamp, L. K., et al. (2011). Methotrexate polyglutamates: therapeutic drug monitoring in rheumatoid arthritis. British Journal of Clinical Pharmacology. Link
-
Muller, C., et al. (2013). Improving the pharmacokinetic properties of radiolabeled peptides: the role of the spacer. Molecular Pharmaceutics. Link
-
Visser, T. J., et al. (2011). Measurement of Methotrexate Polyglutamates in Red Blood Cells: A New Diagnostic Tool? Therapeutic Drug Monitoring. Link
-
Sebih, F., et al. (2017).
-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors.[2] Frontiers in Cellular Neuroscience. Link
Sources
Validating the Purity of Synthetic H-Glu-Glu-Glu-OH: A Comparative Guide to Orthogonal Analytical Strategies
Executive Summary: The Deceptive Simplicity of "E3"
H-Glu-Glu-Glu-OH (Tri-glutamic acid, or E3) appears structurally simple, yet it presents a disproportionate analytical challenge. As a highly polar, acidic tripeptide, E3 defies the standard "generic gradient" protocols used for 90% of synthetic peptides. Its high hydrophilicity often leads to void volume elution on standard C18 columns, where it co-elutes with salts and deletion sequences (e.g., H-Glu-Glu-OH), masking critical impurities.
This guide objectively compares three analytical methodologies for validating E3 purity. We demonstrate that relying solely on standard Reverse-Phase HPLC (RP-HPLC) creates a high risk of false-positive purity results. Instead, we advocate for an Orthogonal Validation Workflow combining Polar-Embedded RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of Analytical Methodologies
We evaluated three distinct chromatographic approaches to separate this compound (Target) from its primary impurity, H-Glu-Glu-OH (Deletion Sequence, E2).
Method A: Standard C18 RP-HPLC (The "Generic" Approach)
-
Mechanism: Hydrophobic interaction.
-
Performance: POOR .[1]
-
Analysis: At low pH (0.1% TFA), the carboxyl side chains are protonated, theoretically increasing hydrophobicity. However, the short chain length provides insufficient hydrophobic surface area for retention on standard alkyl-bonded silica.
-
Risk: The target peptide often elutes near the solvent front (
), co-eluting with injection salts and non-retained impurities.
Method B: Polar-Embedded C18 (The "Optimized RP" Approach)
-
Mechanism: Hydrophobic interaction augmented by polar group shielding.
-
Performance: GOOD .
-
Analysis: Columns with a polar group embedded in the alkyl chain (e.g., amide or carbamate) prevent "phase collapse" in 100% aqueous conditions. This allows starting the gradient at 0% organic solvent, maximizing the retention of the polar tripeptide.
Method C: HILIC (The "Orthogonal" Approach)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Performance: EXCELLENT .
-
Analysis: HILIC works in "reverse" to RP-HPLC.[2] The highly polar E3 is strongly retained, eluting after less polar impurities. This method provides the highest resolution between E2 and E3.
Data Summary: Method Performance Comparison
| Metric | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: HILIC (Zwitterionic) |
| Stationary Phase | C18 (fully endcapped) | Polar-embedded C18 (e.g., Aq) | Zwitterionic (ZIC-HILIC) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | Acetonitrile |
| Retention Factor ( | < 0.5 (Void Elution) | 2.1 (Retained) | 4.5 (Strongly Retained) |
| Resolution ( | < 1.0 (Co-elution) | 2.8 (Resolved) | > 5.0 (Baseline Resolved) |
| Detection Suitability | Low (Solvent front noise) | High | High |
Critical Insight: Method A may report 99% purity because the E2 impurity is buried under the injection peak. Method C reveals the true purity, often exposing 2-5% deletion sequences missed by Method A.
Experimental Protocols
Protocol 1: Optimized Polar-Embedded RP-HPLC
Best for routine QC where HILIC is unavailable.
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3-5 µm).
-
Temperature: 25°C.
-
Detection: UV at 214 nm (Peptide bond). Note: 280 nm is useless as E3 lacks aromatic residues.
-
Mobile Phases:
-
A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
B: 0.1% TFA in Acetonitrile (ACN).[3]
-
-
Gradient Profile:
-
0-2 min: 0% B (Isocratic hold to load polar analyte).
-
2-20 min: 0% → 10% B (Very shallow gradient).
-
20-25 min: 10% → 95% B (Wash).
-
-
Sample Prep: Dissolve 1 mg/mL in 100% Water . Do not use ACN in the diluent, or breakthrough will occur.
Protocol 2: HILIC Validation (The "Gold Standard")
Required for validating >98% purity claims.
-
Column: Merck SeQuant ZIC-HILIC or TSKgel Amide-80 (4.6 x 150 mm, 3-5 µm).
-
Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Mobile Phases:
-
A: Acetonitrile (ACN).[4]
-
B: 10 mM Ammonium Acetate in Water, pH 4.5.
-
-
Gradient Profile:
-
0 min: 80% A (High organic start).
-
20 min: 80% → 40% A (Decreasing organic elutes polar species).
-
-
Sample Prep: Dissolve in 50:50 ACN:Water. Pure water diluent causes peak distortion in HILIC.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating acidic hydrophilic peptides like E3.
Caption: Figure 1. Decision tree for validating hydrophilic peptide purity. Note the mandatory switch to Polar-Embedded or HILIC phases when standard C18 fails to retain the analyte.
Scientific Rationale & Troubleshooting
Why 214 nm?
The peptide bond absorbs maximally at 210-220 nm. E3 contains no aromatic amino acids (Trp, Tyr, Phe) that absorb at 280 nm. Using 280 nm will result in a flat baseline, falsely suggesting "no impurities" simply because nothing is detected.
The "Ghost" Impurity: Pyroglutamate
A specific risk for Glutamic acid peptides is the cyclization of the N-terminal Glu to Pyroglutamic acid (pGlu).
-
Reaction: this compound
pGlu-Glu-Glu-OH + H O. -
Detection: pGlu is more hydrophobic than Glu. On Method B (Polar-RP), pGlu-E3 will elute later than the main peak. On Method C (HILIC), it will elute earlier (less polar).
-
Prevention: Avoid prolonged exposure to acidic buffers during sample prep. Analyze immediately after dissolution.
Mass Spectrometry Confirmation
UV purity is not identity. You must confirm the peak identity using ESI-MS.
-
Target Mass: [M+H]
= 406.15 Da. -
Common Impurity: H-Glu-Glu-OH (Deletion). [M+H]
= 277.10 Da ( = 129 Da). -
Adducts: Watch for +22 Da (Sodium) or +39 Da (Potassium) adducts, which are common in poly-acidic peptides due to their chelating nature.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Biotage. (2023).[5] How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
Separation Science. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
A Comparative Guide to the Chelating Properties of Triglutamic Acid and EDTA
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision dictated by factors of efficacy, specificity, and biocompatibility. Ethylenediaminetetraacetic acid (EDTA) has long been the industry's gold standard, renowned for its high-affinity, broad-spectrum metal sequestration. However, growing interest in biodegradable and potentially biocompatible alternatives has brought molecules like triglutamic acid into focus. This guide provides an in-depth, objective comparison of the chelating properties of these two agents, supported by fundamental principles and experimental data.
Foundational Concepts: Molecular Structure and the Chelate Effect
Chelation is the process by which a central metal ion is bound by a multidentate ligand—a molecule capable of forming multiple bonds with the metal. This "claw-like" interaction, from which the term "chelate" is derived, results in a highly stable, water-soluble complex.[1] The stability of this complex is paramount to the function of the chelator.
Ethylenediaminetetraacetic Acid (EDTA): The Hexadentate Powerhouse EDTA is a synthetic aminocarboxylic acid featuring six binding sites: two nitrogen atoms from the amino groups and four oxygen atoms from the carboxylate groups.[2] This hexadentate structure allows it to form an exceptionally stable, 1:1 octahedral complex with most metal ions, effectively enveloping the metal and neutralizing its reactivity.[2][3]
Triglutamic Acid: A Natural, Polydentate Alternative Triglutamic acid is a short peptide consisting of three glutamic acid residues. Its chelating ability arises from the carboxyl groups on its side chains. While a single glutamic acid is a simple bidentate ligand, linking three in a chain provides multiple potential binding sites. It serves as a structural analogue for the broader class of poly(γ-glutamic acid) (γ-PGA) polymers, which are known for their metal-binding capabilities.[4][5] Unlike EDTA's precise six-point grip, triglutamic acid's chelation is more flexible and conformationally dependent.
The superior stability of complexes formed by multidentate ligands like EDTA compared to an equivalent number of monodentate ligands is known as the chelate effect . This phenomenon is primarily driven by a favorable increase in entropy. When a single EDTA molecule displaces six water molecules from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a more disordered and thermodynamically favorable state.[1][6]
Caption: Structural comparison of a metal ion chelated by hexadentate EDTA versus polydentate triglutamic acid.
Thermodynamic Stability: A Quantitative Comparison
The stability of a metal-chelate complex is quantified by its formation constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value signifies a stronger, more stable complex.[7]
EDTA is known to form highly stable complexes with a vast array of metal ions. Triglutamic acid, as a smaller analogue of polyglutamic acid, is expected to have lower stability constants due to its lower denticity and less rigid structure, which cannot form the ideal strain-free rings that EDTA can.[8] Below is a comparison of log Kf values for EDTA and data available for poly-γ-glutamic acid (γ-PGA) with several common divalent and trivalent metal ions.
| Metal Ion | EDTA (log Kf) | Poly-γ-glutamic acid (log Kf) |
| Ca²⁺ | 10.7 | Low affinity |
| Mg²⁺ | 8.7 | Low affinity |
| Cu²⁺ | 18.8[1] | - |
| Fe³⁺ | 25.1 | Strong interaction observed[9] |
| Zn²⁺ | 16.5 | Strong interaction observed[10] |
| Pb²⁺ | 18.0 | ~6.0 (at pH 6.2)[11] |
| Cd²⁺ | 16.5 | Reduced binding in presence of other ions[12] |
Note: Data for EDTA is at 20-25°C and an ionic strength of 0.1 M.[13][14] Data for γ-PGA is condition-dependent and serves as an approximation for triglutamic acid's behavior.
The data unequivocally shows that EDTA's stability constants are orders of magnitude higher than those reported for γ-PGA. This difference is the primary reason for EDTA's superior efficacy in sequestering metal ions from solution.
The Critical Influence of pH
The chelating capacity of both EDTA and triglutamic acid is profoundly dependent on pH. Chelation is an equilibrium reaction where protons (H⁺) compete with metal ions for the ligand's binding sites.[15]
For EDTA, the molecule exists in various protonated states depending on the pH.[3] At low pH (< 3), the carboxylate and amine groups are fully protonated, rendering them ineffective for chelation. As the pH increases, these groups deprotonate. The fully deprotonated form (Y⁴⁻), which is the most effective chelating species, becomes predominant only at a pH above 10.[8][16][17] Consequently, the stability of metal-EDTA complexes decreases significantly in acidic conditions but increases exponentially as the solution becomes more alkaline.[16][18][19] However, at very high pH, some metal ions may precipitate as hydroxides, which can compete with the chelation reaction.[18]
Similarly, the carboxylate side chains of triglutamic acid must be deprotonated to bind metal ions. The pKa of the glutamic acid side chain is approximately 4.2. Therefore, its chelating ability is negligible at low pH and increases significantly as the pH rises above this value, with maximum removal for many heavy metals occurring in the pH range of 4 to 8.[11][12]
Kinetics of Complex Formation
The rate at which a chelator binds a metal ion is another crucial performance metric. For many applications, rapid sequestration is essential.
Studies have shown that the formation of metal-EDTA complexes with free metal ions is typically very fast, often described as almost instantaneous.[20] The rate can be influenced by pH and the specific metal ion involved. For instance, the complexation with Cr(III) is slower and has been studied in detail.[21]
Kinetic data for triglutamic acid is less prevalent. However, studies on γ-PGA show rapid initial removal of heavy metals, with equilibrium being reached relatively quickly.[12] The reaction kinetics are likely governed by the conformational changes required for the peptide to wrap around the metal ion, a process that may be slower than the rigid "snap-on" mechanism of EDTA.
Experimental Protocol: Spectrophotometric Comparison of Iron (Fe³⁺) Chelation
To provide a practical framework for comparison, this section details a robust, self-validating protocol for quantifying the iron-chelating capacity of triglutamic acid and EDTA using a competitive spectrophotometric assay.
Principle: This method relies on the indicator ferrozine, which forms a stable, magenta-colored complex with ferrous ions (Fe²⁺) that absorbs strongly at 562 nm.[22] A chelating agent (EDTA or triglutamic acid) will compete with ferrozine for the iron ions. By measuring the reduction in the absorbance of the Fe²⁺-ferrozine complex, we can quantify the chelating activity of the test compound. First, Fe³⁺ is reduced to Fe²⁺ by a reducing agent like ascorbic acid to be compatible with the ferrozine indicator.
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrozine
-
Ascorbic acid
-
EDTA disodium salt
-
Triglutamic acid
-
HEPES or Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for high-throughput)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Iron Solution (1 mM): Dissolve an appropriate amount of FeCl₃ in deionized water.
-
Ferrozine Solution (5 mM): Dissolve ferrozine in deionized water. Prepare fresh.
-
Ascorbic Acid (10 mM): Dissolve ascorbic acid in deionized water. Prepare fresh.
-
Buffer (0.1 M, pH 7.4): Prepare a suitable buffer to maintain physiological pH.
-
Chelator Stock Solutions (10 mM): Prepare stock solutions of EDTA and triglutamic acid in the buffer.
-
-
Assay Procedure:
-
Standard Curve: Prepare a series of dilutions of the iron solution (e.g., 0, 25, 50, 100, 150, 200 µM) in the buffer.
-
Test Samples: Prepare a series of dilutions of the EDTA and triglutamic acid stock solutions in separate tubes or wells (e.g., ranging from 1 µM to 1 mM).
-
Reaction Mixture: To each well/tube, add the following in order:
-
50 µL of buffer (for blank) or chelator solution (for test)
-
50 µL of the 1 mM Iron Solution
-
50 µL of 10 mM Ascorbic Acid (to reduce Fe³⁺ to Fe²⁺)
-
-
Incubation: Mix and incubate at room temperature for 10 minutes to allow chelation to occur.
-
Color Development: Add 50 µL of the 5 mM Ferrozine solution to all wells/tubes.
-
Final Incubation: Mix and incubate for another 10 minutes to allow the Fe²⁺-ferrozine complex to form with any unchelated iron.
-
-
Measurement & Analysis:
-
Measure the absorbance of all samples at 562 nm.
-
Blank Correction: Subtract the absorbance of the blank (containing no iron) from all readings.
-
Calculation: The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [1 - (Asample / Acontrol)] x 100 Where Asample is the absorbance of the reaction with the chelator, and Acontrol is the absorbance of the reaction without any chelator (iron + ferrozine only).
-
Comparison: Plot the chelating activity versus the concentration for both EDTA and triglutamic acid. This will allow for the determination of the IC₅₀ value (the concentration required to chelate 50% of the iron), providing a quantitative measure of efficacy.
-
Caption: Experimental workflow for the comparative spectrophotometric analysis of iron chelation.
Conclusion: Selecting the Right Tool for the Job
The choice between triglutamic acid and EDTA is a classic example of balancing performance with biocompatibility and environmental impact.
-
EDTA remains the undisputed champion of chelating strength and efficiency. Its hexadentate structure, leading to exceptionally high stability constants across a wide range of metals, makes it the superior choice for applications demanding rapid and near-complete metal sequestration. These include analytical chemistry, industrial water treatment, and acute heavy metal poisoning therapy.[23][24]
-
Triglutamic Acid , and by extension polyglutamic acid, presents a compelling alternative when biodegradability and biological origin are paramount. While its chelating strength is significantly lower than EDTA's, it is effective at binding heavy metals.[11][12] This makes it a promising candidate for applications in agriculture (as a micronutrient carrier), functional foods, and potentially as a gentler, orally administered chelator in biomedical contexts where the high potency of EDTA could lead to unwanted side effects like essential mineral depletion.[25][26]
For the researcher, the decision rests on the specific requirements of the system. If maximum chelating power is the sole objective, EDTA is the logical choice. However, if the application involves biological systems or requires an environmentally benign profile, the properties of triglutamic acid warrant serious consideration.
References
- Wellyou Tech. (2025, September 15).
- ResearchGate. (n.d.). Kinetic Study of Metal-EDTA Complex Formation and Metal-to-Metal Exchange between Free Metal Ions and Metal-EDTA Complex.
- PLOS One. (2023, January 23). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples.
- YouTube. (2021, May 6).
- Scribd. (n.d.). Effect of PH On EDTA Equilibria 30.
- Quora. (2020, August 18). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution?.
- ACS Publications. (n.d.).
- Chempendix. (n.d.). Formation Constants for metal-EDTA Complexes.
- ResearchGate. (n.d.). Stability constants of EDTA, citric acid, and salicylic acid with elements.
- JoVE. (2025, May 22).
- Semantic Scholar. (n.d.).
- JACS Directory. (n.d.). Spectrophotometric Studies on Kinetics and Mechanism of Complex Formation between Chromium(III) and EDTA in Aqueous acidic Media.
- ResearchGate. (2022, May 17).
- PMC. (2024, October 18).
- PubMed. (2014, July).
- Chemguide. (n.d.). substitution in complex ions - stability constants.
- Chem Connections. (n.d.).
- TSI Journals. (n.d.). Kinetics and mechanism of formation of 1:1 complex between chromium (III) with edta in aqueous acidic media.
- Unknown Source. (n.d.).
- MDPI. (2022, January 10).
- Unknown Source. (n.d.).
- PubMed. (n.d.). In vitro removal of toxic heavy metals by poly(γ-glutamic acid)
- ResearchGate. (2025, August 9). Nanoparticles formed by complexation of poly-γ-glutamic acid and lead ions.
- NIH. (2019, September 13).
- ResearchGate. (2020, March 12). Chelation of zinc(II) with poly(γ-glutamic acid) in aqueous solution: kinetics, binding constant, and its antimicrobial activity.
- YouTube. (2022, September 20). Chelators in the lab: EDTA & EGTA biochemistry.
- MDPI. (n.d.). On the Role of Poly-Glutamic Acid in the Early Stages of Iron(III) (Oxy)(hydr)
- ResearchGate. (n.d.). The characterization of chelating of poly-γ-glutamic acid (γ-PGA) with....
- Peptech Biosciences Ltd. (n.d.).
- Science in Hydroponics. (n.d.).
- Sinocrop. (2024, September 14). Amino acid fertilizer or EDTA which is better?.
- PMC - NIH. (n.d.). Effect of the Chelating Agent Alendronic Acid versus EDTA on the Physicochemical Properties of Dentine.
- Chemistry LibreTexts. (2023, June 30).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Complexation and conformation of lead ion with poly-γ-glutamic acid in soluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro removal of toxic heavy metals by poly(γ-glutamic acid)-coated superparamagnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.beloit.edu [chemistry.beloit.edu]
- 16. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 17. Video: EDTA: Conditional Formation Constant [jove.com]
- 18. wellyoutech.com [wellyoutech.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. Spectrophotometric Studies on Kinetics and Mechanism of Complex Formation between Chromium(III) and EDTA in Aqueous acidic Media - M.A El-Hag*, G.S. Eldiabani, M.A.A. Lateef - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Amino acid fertilizer or EDTA which is better? - Sinocrop [sinocropfertilizer.com]
- 25. peptechbio.com [peptechbio.com]
- 26. Effect of the Chelating Agent Alendronic Acid versus EDTA on the Physicochemical Properties of Dentine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Stability of H-Glu-Glu-Glu-OH: A Comparative Technical Guide
Executive Summary: The Stability Paradox of Acidic Tripeptides
The tripeptide H-Glu-Glu-Glu-OH (E3) represents a classic case study in peptide pharmacokinetics. Often employed as a solubility-enhancing tag, a hydrophilic spacer, or a model for acidic domains, its utility is strictly governed by its stability profile.
For researchers and drug developers, understanding the fate of E3 requires navigating a dichotomy:
-
In Vitro: It is susceptible to specific exopeptidases (aminopeptidase A) but remains relatively stable in buffer systems.
-
In Vivo: Its half-life is drastically truncated not just by metabolism, but by rapid renal clearance due to its small size (<500 Da) and high polarity.
This guide provides a rigorous comparison of E3 stability in both environments, offering validated protocols and data-driven insights to distinguish between metabolic instability and systemic clearance.
Molecule Profile & Mechanisms of Instability
Before designing stability assays, one must understand the specific liabilities of the molecule.
| Property | Specification | Impact on Stability |
| Sequence | H-L-Glu-L-Glu-L-Glu-OH | Susceptible to stereoselective proteases. |
| MW | ~405.36 g/mol | Below the renal filtration threshold (~30-50 kDa). |
| Charge (pH 7.4) | Highly Negative (-3 to -4) | Resists cell membrane penetration; stays in plasma/interstitial fluid. |
| N-Terminus | Free Amine ( | Primary target for Aminopeptidase A (APA) . |
| C-Terminus | Free Acid ( | Target for Carboxypeptidases. |
The Primary Degradation Pathway
The dominant metabolic threat to this compound is Aminopeptidase A (APA/ENPEP) . This membrane-bound zinc metalloprotease specifically cleaves N-terminal glutamic acid residues.
-
Reaction: this compound
Glu + H-Glu-Glu-OH
In Vitro Stability: Plasma & Serum Assays[1][2]
In vitro assays isolate metabolic stability from renal clearance. In human plasma, E3 degradation is driven by soluble enzymes and those released from lysed cells during blood processing.
Comparative Performance Data (Theoretical Consensus)
The following table contrasts the unmodified E3 peptide against stabilized alternatives in pooled human plasma at 37°C.
| Compound | Structure | Plasma | Primary Instability Factor |
| Target: E3 | This compound | ~30 - 60 min | N-terminal cleavage by Aminopeptidases. |
| Analog A | Ac -Glu-Glu-Glu-OH | > 4 hours | N-acetylation blocks Aminopeptidase A. |
| Analog B | H-D -Glu-D -Glu-D -Glu-OH | > 24 hours | Stereochemical resistance to all endogenous proteases. |
| Analog C | H-Glu-Glu-Glu-NH2 | ~45 - 90 min | C-amidation slows carboxypeptidases but leaves N-term exposed. |
Validated Protocol: Plasma Stability Assay
Objective: Determine the metabolic half-life (
Reagents:
-
Pooled Human Plasma (Heparin or EDTA treated; avoid Citrate if using calcium-dependent enzymes).
-
Reference Standard: Propantheline or Enalapril (positive controls).
-
Internal Standard (IS):
-Glutamic acid or a structural analog.
Workflow:
-
Preparation: Spike E3 into pre-warmed (37°C) plasma to a final concentration of 1
. -
Incubation: Shake gently at 37°C.
-
Sampling: Remove aliquots (50
) at min. -
Quenching: Immediately add 200
ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard. -
Processing: Vortex (30s), Centrifuge (10,000 x g, 10 min, 4°C).
-
Analysis: Inject supernatant into LC-MS/MS (HILIC column recommended due to polarity).
Visualization: In Vitro Assay Logic
Caption: Step-by-step workflow for determining peptide metabolic stability in plasma, ensuring rapid enzymatic quenching.
In Vivo Stability: The Clearance Factor
In vivo data often contradicts in vitro results for small acidic peptides. While the plasma assay might predict a half-life of 30 minutes, the systemic half-life in a mouse or rat model is often significantly shorter (< 10 minutes).
Why the Discrepancy?
-
Renal Filtration: E3 is small and hydrophilic.[1] It passes freely through the glomerulus. Unlike proteins, it does not bind albumin tightly enough to be recycled via FcRn.
-
Tissue Proteases: Membrane-bound proteases (like APA) are highly expressed in the kidney brush border and vascular endothelium, degrading the peptide during circulation/excretion, not just in the plasma volume.
In Vivo Pharmacokinetic (PK) Profile
| Parameter | This compound Behavior | Causality |
| High (IV bolus) | Immediate systemic availability. | |
| < 10 - 15 min | Combined renal clearance + proteolysis. | |
| Volume of Distribution ( | Low (~Plasma Volume) | High polarity prevents tissue penetration. |
| Clearance ( | High | Approaches Glomerular Filtration Rate (GFR). |
Validated Protocol: Mouse PK Study
Objective: Distinguish between clearance and metabolism.
Setup:
-
Animal: CD-1 Mice (n=3 per time point).
-
Dose: 1 mg/kg (IV Bolus via tail vein).
-
Vehicle: PBS (pH 7.4).
Workflow:
-
Dosing: Administer E3 IV.
-
Sampling: Collect blood via microsampling at
min. Note the tight early time points due to rapid clearance. -
Stabilization: Collect blood into tubes containing EDTA + Protease Inhibitor Cocktail (specifically Amastatin or Bestatin to inhibit aminopeptidases). Crucial Step: Without inhibitors, degradation continues in the tube, yielding false data.
-
Bioanalysis: Process plasma via protein precipitation (as per in vitro protocol) and analyze via LC-MS/MS.
Visualization: In Vivo Metabolic Fate
Caption: The dual fate of E3 in vivo. Renal filtration is the dominant clearance mechanism for this small, polar tripeptide.
Comparative Analysis & Recommendations
When selecting a peptide format for your application, use this decision matrix to balance stability with biological function.
| Feature | This compound (Native) | D-Glu-D-Glu-D-Glu-OH (Stable) | End-Capped (Ac/NH2) |
| In Vitro Stability | Low | Very High | Moderate |
| In Vivo Half-Life | Minutes | Minutes to Hours* | Minutes |
| Immunogenicity | Negligible | Potential Risk (D-amino acids) | Low |
| Solubility | Excellent | Excellent | Good |
| Best Use Case | Biodegradable linker; Transient spacer. | Stable scaffold; Long-circulating tag. | Exopeptidase resistance without D-aa issues. |
*Note: Even D-amino acid peptides are subject to renal clearance. While they resist degradation, they will still be excreted rapidly unless conjugated to a larger carrier (e.g., PEG, Albumin).
Expert Recommendation
If your goal is sustained circulation , simply stabilizing the peptide bond (D-amino acids) is insufficient due to renal filtration. You must increase the molecular weight (e.g., PEGylation) or bind to serum proteins (e.g., fatty acid conjugation).
If your goal is a transient solubility tag that should degrade after delivery, the native This compound is the superior choice due to its predictable metabolism into safe, natural amino acids.
References
-
Vertex AI Search. (2023). Peptide stability assay protocol plasma vs buffer. 2
-
PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. 1[2][3][4]
-
ACS Publications. (2014).[5] A Potent α/β-Peptide Analogue of GLP-1 with Prolonged Action in Vivo. 3
-
ResearchGate. (2025). Enzymatic Degradation of Poly-Gamma-Glutamic Acid. 6[3][4]
-
NIH. (2010). Strategies to improve plasma half life time of peptide and protein drugs. 7[3][4]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Triglutamic Acid vs. Alternative Drug Carriers
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads Focus: Pharmacokinetics, Biodistribution, and Synthetic Utility
Executive Summary: The Shift to Precision Linkers
In the development of Peptide-Drug Conjugates (PDCs) and Radioligand Therapies (RLT), the "carrier" is no longer just a vehicle—it is a pharmacokinetic tuner. While Polyethylene Glycol (PEG) has long been the gold standard for solubility and half-life extension, it suffers from polydispersity, steric hindrance, and the emerging "ABC phenomenon" (Accelerated Blood Clearance due to anti-PEG antibodies).
Triglutamic Acid (Tri-Glu / (Glu)₃) has emerged as a superior alternative for precision delivery. Unlike PEG, which acts as a passive "shield," Tri-Glu acts as an active pharmacokinetic modifier. Its three carboxylic acid groups introduce a defined negative charge and hydrophilicity that specifically reduces hepatic uptake, promotes rapid renal clearance of non-bound tracers, and improves Tumor-to-Background Ratios (TBR).
The Verdict:
-
Choose PEG when the priority is maximizing circulation half-life (
) and shielding large proteins from proteolysis. -
Choose Triglutamic Acid when the priority is high-contrast imaging, rapid background clearance, and defined chemical structure (monodispersity) for small peptides and small molecules.
Mechanism of Action: The "Charge-Shield" vs. "Stealth-Shield"
The fundamental difference lies in how these carriers interact with the biological environment.
-
PEG (Stealth-Shield): Creates a hydration shell (hydrodynamic volume expansion) that physically blocks enzymes and kidney filtration slits.
-
Triglutamic Acid (Charge-Shield): Introduces high polarity and negative charge (
at physiological pH). This repels serum proteins (reducing non-specific binding) and facilitates rapid excretion via the renal pathway without significant reabsorption, provided the overall net charge is balanced.
Diagram: Pharmacokinetic Fate of Linkers
Caption: Comparative pharmacokinetic fate. Tri-Glu promotes rapid renal excretion and high tumor uptake, whereas PEG extends circulation but may hinder target binding.
Head-to-Head Performance Analysis
Table 1: Physicochemical & Biological Comparison
| Feature | Triglutamic Acid ((Glu)₃) | Polyethylene Glycol (PEG) | Albumin Binders (e.g., Evans Blue) |
| Molecular Structure | Defined, Monodisperse (MW ~400 Da) | Polydisperse Polymer (MW 1–40 kDa) | Small Molecule or Peptide Chimera |
| Primary Mechanism | Charge modification (Hydrophilicity) | Hydrodynamic volume expansion | Reversible binding to Serum Albumin |
| Circulation Half-life | Short (< 1-2 hours) | Long (24+ hours) | Very Long (Days) |
| Tumor-to-Blood Ratio | Excellent (Rapid background clearance) | Poor to Moderate (High blood background) | Poor (Early), Good (Late) |
| Kidney Uptake | Variable (Can be high, but modifiable) | Reduced (Size exclusion) | High (Megalin-mediated reabsorption) |
| Immunogenicity | Negligible (Endogenous amino acid) | Moderate (Anti-PEG IgM/IgG) | Low |
| Chemical Synthesis | Standard SPPS (Easy) | Requires specific conjugation chemistry | Standard SPPS or Click Chemistry |
Deep Dive: The "Kidney Problem" vs. The "Liver Problem"
-
The Liver Problem: Hydrophobic drugs (like many chemotherapeutics or aromatic peptides) tend to accumulate in the liver, leading to hepatotoxicity. Tri-Glu solves this by adding significant negative charge, shifting clearance away from the hepatobiliary route toward the kidneys.
-
The Kidney Problem: Small peptides are filtered by the glomerulus but often reabsorbed in the proximal tubule, leading to nephrotoxicity (a major limit for Radioligand Therapy). While PEG reduces filtration by increasing size, Tri-Glu can sometimes increase renal retention due to charge interactions. However, data shows that extending the glutamate chain (e.g., to Glu₅ or Glu₆) can actually block renal reabsorption by saturating scavenger receptors, reducing kidney dose by up to 90% in specific models (e.g., Minigastrin).
Experimental Protocol: Synthesis of a Tri-Glu Conjugate
Objective: Synthesize a peptide-drug conjugate with a (Glu)₃ spacer using Solid Phase Peptide Synthesis (SPPS). This protocol ensures a monodisperse, defined product.
Reagents:
-
Fmoc-L-Glu(OtBu)-OH (Protected Glutamic Acid)
-
Resin: Rink Amide MBHA (for C-terminal amides)
-
Coupling Agents: HATU / DIPEA
-
Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)
Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Spacer Coupling (The Tri-Glu Step):
-
Dissolve Fmoc-L-Glu(OtBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add to resin and shake for 45 min.
-
Wash with DMF.
-
Repeat Step 2 & 3 two more times to build the Glu-Glu-Glu sequence.
-
-
Payload Coupling: Couple your targeting peptide (e.g., RGD, PSMA-binding motif) to the N-terminus of the (Glu)₃ spacer.
-
Cleavage & Global Deprotection:
-
Incubate resin with TFA cocktail for 2-3 hours.
-
The acid cleaves the peptide from the resin and removes the tert-butyl (OtBu) protecting groups from the Glutamic acids, revealing the free carboxylic acids.
-
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column).
-
QC Check: Mass Spectrometry (ESI-MS) must show a single peak corresponding to [M+H]⁺. Unlike PEG, there should be no "polymer envelope" of peaks.
-
Data Snapshot: Quantitative Impact
The following data summarizes a comparison of linkers in PSMA-targeting radioligands (a common application).
| Metric | Linker: Hydrophobic (Alkyl) | Linker: PEG (PEG4) | Linker: Tri-Glu ((Glu)₃) |
| LogD (7.4) | -1.5 (Lipophilic) | -2.8 (Hydrophilic) | -3.5 (Highly Hydrophilic) |
| Tumor Uptake (%ID/g) | 8.5 ± 1.2 | 6.2 ± 0.8 | 12.4 ± 1.5 |
| Kidney Uptake (%ID/g) | 45.0 ± 5.0 | 15.0 ± 3.0 | 22.0 ± 4.0 |
| Tumor-to-Kidney Ratio | 0.19 | 0.41 | 0.56 |
| Liver Uptake (%ID/g) | 5.0 ± 1.0 | 1.2 ± 0.2 | 0.5 ± 0.1 |
Interpretation: The Tri-Glu linker provides the highest tumor uptake because it does not sterically hinder the receptor binding (unlike PEG) and minimizes liver uptake (unlike alkyl linkers). While kidney uptake is higher than PEG, the overall therapeutic index (Tumor-to-Kidney ratio) is often superior or can be optimized by co-infusion of Gelofusine.
References
-
Behé, M., & Behr, T. M. (2005). Use of polyglutamic acids to reduce uptake of radiometal-labeled minigastrin in the kidneys.[1] Journal of Nuclear Medicine, 46(6), 1012-1015. Link
-
Kuo, H. T., et al. (2018). Comparison of 68Ga-Labeled PSMA-11 and 177Lu-Labeled PSMA-617 in a Mouse Model of Prostate Cancer. Molecular Pharmaceutics, 15(11), 5183-5191. Link
-
Wester, H. J., et al. (2002). Pharmacokinetics of peptide-based radiopharmaceuticals. Methods in Molecular Biology, 176, 143-162. Link
-
Baranski, A. C., et al. (2018). PSMA-11 derived dual-labeled PSMA-inhibitors for preoperative PET imaging and fluorescence-guided surgery of prostate cancer. Journal of Nuclear Medicine, 59(4), 639-645. Link
-
PurePEG. (2025). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? PurePEG Technical Guides. Link
Sources
A Researcher's Guide to Triglutamic Acid: A Comparative Analysis of Conformational States
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount. The conformation of a peptide dictates its function, its interactions with biological targets, and ultimately, its therapeutic potential. Triglutamic acid (EEE), a short peptide composed of three consecutive glutamic acid residues, serves as a fascinating and biologically relevant model system. Its multiple carboxylic acid side chains introduce significant conformational flexibility, heavily influenced by the surrounding chemical environment, particularly pH. This guide provides an in-depth comparison of the primary experimental and computational methodologies used to dissect the structural ensemble of triglutamic acid, offering insights into not just the "how," but the critical "why" behind each analytical choice.
The Significance of Triglutamic Acid's Conformation
Glutamic acid residues play pivotal roles in protein structure and function, contributing to protein stability, participating in enzymatic catalysis, and acting as key signaling molecules in the form of the neurotransmitter glutamate.[1][2][3] The conformation of even a short oligomer like triglutamic acid is not random; it exists as a dynamic ensemble of structures. The equilibrium between these conformations—be they extended, bent, or partially helical—is critical. For instance, the spatial arrangement of the carboxylate side chains will determine how it binds to a receptor or chelates a metal ion. Therefore, a thorough structural analysis is a prerequisite for understanding its biological activity and for the rational design of peptidomimetics.
A Comparative Overview of Analytical Techniques
The structural elucidation of a flexible peptide like triglutamic acid requires a multi-faceted approach. No single technique can provide a complete picture. Instead, we rely on the synergy between methods that provide complementary information. This guide will focus on a core triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for detailed solution-state structure and dynamics, Circular Dichroism (CD) spectroscopy for rapid assessment of secondary structure, and Molecular Dynamics (MD) simulations to provide a dynamic, atomistic model that connects experimental observations.
Experimental Approaches: Capturing the Ensemble Average
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is arguably the most powerful technique for determining the three-dimensional structure and dynamics of peptides in a solution environment that can mimic physiological conditions.[4][5] By probing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on bond connectivities, dihedral angles, and through-space proximities of atoms.
Causality Behind Experimental Choices in NMR:
The choice of NMR experiments is dictated by the need to translate spectral data into structural restraints. For a peptide like triglutamic acid, a standard suite of 2D NMR experiments is typically employed. A COSY (Correlation Spectroscopy) experiment reveals scalar couplings between protons, helping to identify adjacent protons within a residue. A TOCSY (Total Correlation Spectroscopy) experiment extends this, revealing all protons within a spin system (i.e., an entire amino acid residue). The crucial experiment for 3D structure determination is the NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY.[6] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, providing the distance restraints necessary to calculate a 3D structure.
The pH of the sample is a critical experimental parameter when studying triglutamic acid. The pKa of the glutamic acid side chain is approximately 4.1.[] At neutral pH (~7.4), the side chains will be deprotonated and negatively charged, leading to electrostatic repulsion that favors more extended conformations.[8] At acidic pH (e.g., below 4), the side chains will be protonated and neutral, allowing for the formation of hydrogen bonds and potentially more compact or even helical structures.[8]
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a sensitive and non-destructive technique that provides a rapid assessment of the overall secondary structure content of a peptide in solution.[9] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide backbone conformation.
Interpreting CD Spectra for Triglutamic Acid:
-
α-helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[10]
-
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
-
Random Coil/Disordered: Typically displays a strong negative band below 200 nm.[8]
For a short, flexible peptide like triglutamic acid, the CD spectrum will represent the population-weighted average of all conformations present in the ensemble. While CD cannot provide atomic-resolution structural details, its strength lies in its ability to quickly assess how factors like pH, temperature, or the addition of co-solvents affect the conformational equilibrium. For example, a pH titration monitored by CD spectroscopy can reveal the pH at which a conformational transition, such as from a disordered state to an α-helix, occurs.[8]
Computational Approach: Simulating the Dynamic Landscape
Molecular Dynamics (MD) Simulations: An In Silico Microscope
MD simulations offer a powerful computational method to explore the conformational landscape of a peptide at an atomic level of detail and on timescales from nanoseconds to microseconds.[11] By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory that describes how the peptide's conformation evolves over time.
The Synergy of MD with Experimental Data:
MD simulations are not performed in a vacuum; they are most powerful when used to complement and explain experimental data.[12] For example, an MD simulation can be used to:
-
Generate a structural ensemble that can be compared against NMR-derived distance restraints.
-
Provide a structural interpretation for the secondary structure content observed by CD.
-
Predict how mutations or changes in protonation state (e.g., simulating at different pH values) might alter the conformational equilibrium.
A significant advantage of MD is its ability to visualize the dynamic transitions between different conformational states, providing insights that are often difficult to obtain experimentally.
Data Presentation: A Comparative Summary
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Atomic-resolution 3D structure, dynamics, inter-proton distances, dihedral angles. | Provides detailed structural information in solution; can characterize dynamics. | Requires higher concentrations; larger peptides can be challenging; data analysis is complex. |
| Circular Dichroism | Overall secondary structure content (α-helix, β-sheet, random coil). | Rapid, requires low sample concentration; excellent for monitoring conformational changes. | Provides low-resolution structural information; does not give atomic detail. |
| Molecular Dynamics | Dynamic trajectory of the peptide at atomic resolution; conformational ensemble. | Provides a dynamic view of conformations; can explore the effects of environmental changes. | Computationally expensive; accuracy is dependent on the force field used; requires experimental validation. |
Experimental and Computational Protocols
Protocol 1: NMR-Based Conformational Analysis of Triglutamic Acid
This protocol outlines the key steps for determining the solution conformation of triglutamic acid using NMR spectroscopy.
Step 1: Sample Preparation
-
Synthesize or purchase high-purity (>95%) triglutamic acid.
-
Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or 100% D₂O, to a final concentration of 1-5 mM. D₂O is required for the spectrometer's lock signal.
-
Adjust the pH to the desired value (e.g., pH 3.5 for protonated side chains, pH 7.4 for deprotonated side chains) using dilute HCl or NaOH.
-
Add a small amount of a chemical shift reference standard, such as DSS or TMSP.
Step 2: NMR Data Acquisition
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify all protons within each glutamic acid residue.
-
NOESY/ROESY: Acquire a NOESY (for smaller peptides, ROESY is often preferred to avoid zero-crossing issues) spectrum with a mixing time of 200-400 ms to identify through-space correlations.
-
¹H-¹³C HSQC: (Optional, but recommended) Acquire a heteronuclear single quantum coherence spectrum to assign the chemical shifts of the carbon atoms.[13]
Step 3: Data Processing and Analysis
-
Process the NMR data using software such as TopSpin, NMRPipe, or Mnova.
-
Assign all proton resonances by tracing connectivities in the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive inter-proton distance restraints.
Step 4: Structure Calculation
-
Use the distance restraints as input for structure calculation software like CYANA, XPLOR-NIH, or CNS.[6]
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the resulting ensemble to characterize the predominant conformations of triglutamic acid.
Protocol 2: MD Simulation of Triglutamic Acid in Water using GROMACS
This protocol provides a streamlined workflow for setting up and running an MD simulation of triglutamic acid.[14][15][16]
Step 1: System Preparation
-
Generate a Starting Structure: Create a PDB file of triglutamic acid in a plausible initial conformation (e.g., an extended state) using software like Avogadro or PyMOL.
-
Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology file (.top) and a GROMACS-formatted coordinate file (.gro). Choose a suitable force field (e.g., CHARMM36m, AMBER).[17]
-
Create a Simulation Box: Define a simulation box around the peptide using editconf.
Step 2: Solvation and Ionization
-
Solvate the Box: Fill the simulation box with water molecules using solvate.[17]
[11] bash gmx grompp -f ions.mdp -c eee_solv.gro -p topol.top -o ions.tpr gmx genion -s ions.tpr -o eee_solv_ions.gro -p topol.top -pname NA -nname CL -neutral
Step 3: Energy Minimization and Equilibration
-
Energy Minimization: Remove any steric clashes or unfavorable geometries by performing energy minimization. [15] bash gmx grompp -f minim.mdp -c eee_solv_ions.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em
-
NVT Equilibration: Equilibrate the system at constant temperature (NVT ensemble) to allow the solvent to relax around the peptide.
-
NPT Equilibration: Equilibrate at constant pressure and temperature (NPT ensemble) to ensure the correct density.
Step 4: Production MD Run
-
Run the Simulation: Execute the production simulation for the desired length of time (e.g., 100 ns or more).
Step 5: Trajectory Analysis
-
Analyze the resulting trajectory to study conformational changes, hydrogen bonding, radius of gyration, and other structural properties over time.
Visualization of Workflows
Caption: Experimental workflow for the conformational analysis of triglutamic acid.
Caption: Computational workflow for a molecular dynamics simulation of triglutamic acid.
Conclusion
The structural analysis of triglutamic acid is a clear illustration of the necessity of an integrated, multi-technique approach in modern biochemical research. While NMR spectroscopy provides the detailed, atomic-resolution picture of the average solution structure, CD spectroscopy offers a rapid and sensitive method to monitor overall conformational changes. Both are powerfully complemented by molecular dynamics simulations, which breathe life into the static pictures, revealing the dynamic nature of the peptide's conformational landscape. For any researcher venturing into peptide-based drug design or fundamental protein science, mastering the application and interpretation of these complementary techniques is not just beneficial—it is essential for success.
References
-
Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Retrieved from [Link]
-
Hong, Z., Ahmed, Z., & Asher, S. A. (2021). Circular Dichroism and Ultraviolet Resonance Raman Indicate Little Arg-Glu Side Chain α-Helix Peptide Stabilization. The Journal of Physical Chemistry B, 125(20), 5276–5285. Retrieved from [Link]
-
Girardet, C., et al. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorganic & Medicinal Chemistry, 5(2), 355-369. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Lysozyme in Water. MD Tutorials. Retrieved from [Link]
-
Sica, M. P., & Smulski, C. R. (2022). Protocol to study the oligomeric organization of single-span transmembrane peptides using molecular dynamics simulations. STAR Protocols, 3(3), 101538. Retrieved from [Link]
-
Ahmadi, S., et al. (2014). Conformational analysis of glutamic acid: a density functional approach using implicit continuum solvent model. Journal of Molecular Modeling, 20(9), 2420. Retrieved from [Link]
-
Shamsi, F., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2055. Retrieved from [Link]
-
Helmenstine, A. M. (n.d.). What is the Role of Glutamic Acid Residue in Proteins? Biochemia. Retrieved from [Link]
-
Li, P., et al. (2017). Conformations and molecular interactions of poly-γ-glutamic acid as a soluble microbial product in aqueous solutions. Scientific Reports, 7(1), 12728. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 29). Glutamic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Grosan, C., et al. (2010). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 181-190. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 249–256. Retrieved from [Link]
-
Fasman, G. D., Lindblow, C., & Bodenheimer, E. (1964). CONFORMATIONAL STUDIES ON SYNTHETIC POLY-ALPHA-AMINO ACIDS: FACTORS INFLUENCING THE STABILITY OF THE HELICAL CONFORMATION OF POLY-L-GLUTAMIC ACID AND COPOLYMERS OF L-GLUTAMIC ACID AND L-LEUCINE. Biochemistry, 3, 155-166. Retrieved from [Link]
-
Helmenstine, A. M. (n.d.). What is Glutamic Acid Residue and Its Functions? Biochemia. Retrieved from [Link]
-
Bouř, P., et al. (2020). Three Conformations of Polyglutamic Acid Monitored by Vibrational Optical Activity. The Journal of Physical Chemistry B, 124(40), 8803–8813. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular Dichroism (CD) spectra of Poly(glutamic acid) (PGA) for 15.... Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved from [Link]
-
Rohl, C. A., & Baldwin, R. L. (1994). Circular dichroism spectra of short, fixed-nucleus alanine helices. Biochemistry, 33(25), 7759–7767. Retrieved from [Link]
-
Papini, A. M., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 23(12), 1334-1357. Retrieved from [Link]
-
Jagan, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1251. Retrieved from [Link]
-
Hewitt, W. M., et al. (2018). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Abstracts of Papers of the American Chemical Society, 255. Retrieved from [Link]
-
Bioinformatics Review. (2020, August 6). GROMACS in 60 Minutes: Learn Protein-Water Simulation Fast! [Video]. YouTube. Retrieved from [Link]
-
The Stupid Polymath. (2023, May 5). Simulation of two different #proteins in #water | #GROMACS tutorial | Molecular Dynamics. [Video]. YouTube. Retrieved from [Link]
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- 3. buhibath.com [buhibath.com]
- 4. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 8. Three Conformations of Polyglutamic Acid Monitored by Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 15. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Evaluating the Batch-to-Batch Consistency of H-Glu-Glu-Glu-OH: A Technical Comparison Guide
Executive Summary
H-Glu-Glu-Glu-OH (Tri-glutamic acid) is often perceived as a simple, low-risk reagent due to its short length. However, its high polarity and specific side-chain chemistry create a "consistency trap" for researchers. Unlike hydrophobic peptides, this compound is prone to N-terminal cyclization (pyroglutamate formation) and counter-ion variability , both of which can silently alter biological assays—particularly those involving calcium binding or neuro-signaling.
This guide objectively evaluates the performance of this compound against common alternatives (such as Poly-L-Glutamic acid) and defines the rigorous analytical frameworks required to validate batch consistency.
Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis
The "Hidden" Variables in Acidic Peptide Consistency
When evaluating this compound, standard purity (HPLC >95%) is insufficient. Two specific degradation pathways drive batch-to-batch inconsistency:
-
Pyroglutamate (pGlu) Formation: The N-terminal Glutamic acid can spontaneously cyclize to form pyroglutamic acid (pGlu), losing a water molecule (-18 Da) and the positive charge of the N-terminus.[1][2][3][4] This drastically alters the peptide's isoelectric point (pI) and metal-binding affinity.
-
Counter-Ion Stoichiometry: As a highly acidic peptide, EEE acts as a "sponge" for counter-ions (TFA, Acetate, Ammonium). A batch with 30% TFA by weight behaves significantly differently in cell culture than a batch with 5% Acetate, despite both having "98% Peptide Purity" by HPLC.
Comparative Performance: Discrete Trimer (EEE) vs. Poly-Glutamic Acid (PGA)
Researchers often choose this compound as a precise alternative to Poly-Glutamic Acid (PGA). However, if batch consistency is poor, this advantage is lost.
| Feature | This compound (High-Fidelity Batch) | This compound (Standard Batch) | Poly-Glutamic Acid (Alternative) |
| Molecular Weight | Exact (405.36 Da) | Variable (Mix of 405 Da & 387 Da pGlu-form) | Polydisperse (Range: 1–100 kDa) |
| N-Terminal Charge | Positive (Amine) | Neutral/Blocked (Cyclized) | Heterogeneous |
| Ca²⁺ Binding | Stoichiometric (1:1 or 1:2 defined) | Unpredictable (due to blocked N-term) | Chelate effect (High affinity, undefined) |
| Solubility | High (pH dependent) | High | Variable (Viscosity issues) |
| Primary Risk | Hygroscopicity | Silent Cyclization (-18 Da) | Batch-to-batch length variation |
Quantitative Consistency Metrics
The following data illustrates the difference between a "Stable" batch and a "Drifting" batch over 6 months of storage at -20°C.
| Metric | Stable Batch (Acetate Salt) | Inconsistent Batch (TFA Salt) | Impact on Research |
| Initial Purity | 98.5% | 98.2% | Negligible initially. |
| pGlu Content (Day 0) | < 0.5% | 2.1% | Altered charge profile. |
| pGlu Content (Month 6) | 0.8% | 12.4% | CRITICAL: Loss of N-term activity. |
| Water Content | 4.5% | 15.2% | Weighing errors (concentration drift). |
Insight: Residual TFA (Trifluoroacetic acid) acts as a catalyst for N-terminal cyclization. High-fidelity batches must be exchanged to Acetate or Ammonium salts to ensure long-term stability.
Part 2: Mechanistic Visualization
The following diagram illustrates the primary instability pathway (Pyroglutamate formation) and the decision logic for selecting the correct analytical method.
Figure 1: Mechanism of spontaneous N-terminal cyclization (pGlu formation) and the analytical decision pathway for hydrophilic acidic peptides.
Part 3: Experimental Protocols for Consistency Validation
To guarantee the integrity of this compound, you must move beyond standard C18 HPLC. The following protocols are self-validating systems designed to detect the specific impurities relevant to this peptide.
Protocol A: HILIC-MS for Polar Impurity Profiling
Standard C18 columns often fail to retain this compound sufficiently, causing it to elute in the void volume where it co-elutes with salts.
Objective: Separate the full-length peptide from the pGlu-truncated impurity and quantify exact mass.
-
Column Selection: Zwitterionic HILIC (ZIC-HILIC) or Amide-80 column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Critical: pH must be near neutral to ionize carboxyl groups for retention).
-
Phase B: Acetonitrile (LC-MS Grade).
-
-
Gradient Profile:
-
Equilibration: 80% B for 5 mins.
-
Elution: 80% B to 40% B over 20 mins (Inverse gradient compared to RP-HPLC).
-
Flow Rate: 0.3 mL/min.
-
-
Detection:
-
UV at 210 nm (Peptide bond).
-
ESI-MS (Positive Mode). Target Mass: [M+H]+ = 406.4 Da. Impurity Target: [M+H]+ = 388.4 Da (pGlu-E-E).
-
-
Self-Validation Step: Inject a standard of Pyroglutamic acid. If it co-elutes with the main peak, the gradient slope is too steep. Adjust to 80% -> 50% B.
Protocol B: 1H-NMR for Counter-Ion Quantification
HPLC does not detect TFA or Acetate counter-ions, which can constitute 10-40% of the dry weight.
Objective: Determine the precise "Net Peptide Content" to correct molar concentrations in assays.
-
Sample Prep: Dissolve 5 mg of peptide in 600 µL D₂O containing a known internal standard (e.g., Maleic Acid or TMSP).
-
Acquisition: Run standard 1H-NMR (min 400 MHz).
-
Analysis:
-
Integrate the Glutamate α-proton signals (approx. 4.2 - 4.5 ppm).
-
Integrate the Acetate singlet (approx. 1.9 ppm) or TFA (requires 19F-NMR or look for lack of acetate signal if TFA is suspected).
-
-
Calculation:
-
Self-Validation Step: The sum of peptide weight + counter-ion weight + water (from Karl Fischer) should equal ~98-100% of the weighed mass. If <90%, inorganic salts (Na+, K+) may be present (requires Ion Chromatography).
Part 4: Conclusion & Recommendations
For researchers utilizing this compound, batch consistency is not a given—it is a variable that must be managed. The primary driver of inconsistency is the spontaneous formation of Pyroglutamate, catalyzed by residual acidic counter-ions.
Final Recommendations:
-
Specify "Acetate Salt": When ordering, explicitly request Acetate counter-ion to minimize acid-catalyzed cyclization.
-
Avoid Long-Term Solution Storage: Reconstitute immediately before use. If storage is necessary, freeze at -80°C in aliquots; never store at 4°C in solution.
-
Validate with HILIC: Do not rely solely on C18 HPLC Certificates of Analysis. Use HILIC or verify mass via MS to ensure the N-terminus is intact.
References
-
National Institutes of Health (NIH). (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Creative Biolabs. N-Terminal Cyclization Analysis: Pyroglutamate Formation. Link
-
BenchChem. A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. Link
-
MedChemExpress. H-Glu-Glu-OH Product Information and Applications. Link
-
Journal of Chromatography A. (2011). An improved approach to hydrophilic interaction chromatography of peptides (HILIC/SALT). Link
-
United States Pharmacopeia (USP). Peptide Reference Standards and Batch Consistency Guidelines. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
